Mercury(II) trifluoromethanesulfonate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
mercury(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYMDMPLCOQPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379476 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49540-00-3 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Mercury(II) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate or Hg(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic transformations. Its high reactivity and unique catalytic properties make it an invaluable tool in the synthesis of complex organic molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, aimed at providing researchers with the fundamental knowledge to handle and utilize this important reagent effectively and safely.
Physicochemical Properties
This compound is a white, crystalline, and hygroscopic solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂F₆HgO₆S₂ |
| Molar Mass | 498.73 g/mol |
| Melting Point | >350 °C[1][2] |
| Solubility | Soluble in water and acetonitrile; fairly soluble in nitromethane and dichloromethane; insoluble in hexane, ether, and toluene.[1][2] |
| Appearance | White crystalline powder |
| Sensitivity | Moisture sensitive |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of mercury(II) oxide with trifluoromethanesulfonic acid. This acid-base reaction yields the salt and water as the sole byproduct.
Experimental Protocol
Materials:
-
Yellow mercury(II) oxide (HgO)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
Procedure:
-
Reaction Setup: In a fume hood, a dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of yellow mercury(II) oxide in anhydrous dichloromethane.
-
Addition of Triflic Acid: While stirring the suspension under a nitrogen atmosphere, a stoichiometric amount of trifluoromethanesulfonic acid is added dropwise via a dropping funnel. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the yellow mercury(II) oxide has completely reacted, resulting in a clear or slightly cloudy solution.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude this compound as a white solid. The crude product is then washed with anhydrous hexane to remove any residual triflic acid.
-
Drying: The purified solid is dried under high vacuum to afford pure, anhydrous this compound. The product should be stored in a desiccator or glovebox due to its hygroscopic nature.
Stoichiometry:
HgO + 2 TfOH → Hg(OTf)₂ + H₂O
Safety Precautions: Mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Avoid inhalation of dust and contact with skin and eyes. Dispose of all mercury-containing waste according to institutional and environmental regulations.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of this compound. The presence of three NMR-active nuclei, ¹⁹⁹Hg, ¹³C, and ¹⁹F, provides detailed information about the structure and bonding in the molecule.
-
¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus is a spin-1/2 nucleus with a natural abundance of 16.87%, making it suitable for NMR studies. It exhibits a very wide chemical shift range, and its chemical shift is highly sensitive to the coordination environment of the mercury center.[3] For this compound, a sharp singlet is expected in the proton-decoupled ¹⁹⁹Hg NMR spectrum.
-
¹³C NMR: The ¹³C NMR spectrum will show a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a simple and effective method to confirm the presence of the triflate anion. A sharp singlet is typically observed around -79 ppm relative to CFCl₃ for the triflate anion.[4]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹⁹⁹Hg | Compound-specific | Singlet |
| ¹³C | ~118 (quartet, ¹J(C,F) ≈ 320 Hz) | Quartet |
| ¹⁹F | ~ -79 | Singlet |
Table 2: Expected NMR Spectroscopic Data for this compound
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the characteristic vibrational modes of the trifluoromethanesulfonate anion. The strong absorptions associated with the S-O and C-F bonds are particularly diagnostic.
| Wavenumber (cm⁻¹) | Assignment |
| ~1350-1250 | Asymmetric SO₃ stretching |
| ~1225-1150 | Asymmetric CF₃ stretching |
| ~1030 | Symmetric SO₃ stretching |
| ~760 | C-S stretching |
Table 3: Characteristic IR Absorption Bands for the Trifluoromethanesulfonate Anion
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for the analysis of this ionic compound. The mass spectrum is expected to show peaks corresponding to the intact cation [Hg(OTf)]⁺ and other fragments resulting from the loss of triflate anions.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow
Conclusion
This technical guide has outlined the synthesis and detailed characterization of this compound. The provided experimental protocol and summary of expected analytical data will be a valuable resource for researchers utilizing this important Lewis acid catalyst. Adherence to strict safety protocols is paramount when working with this and other mercury-containing compounds.
References
In-Depth Technical Guide to the Physical Properties of Mercury(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate or Hg(OTf)₂, is a powerful Lewis acid catalyst employed in a variety of organic transformations. Its high reactivity and unique catalytic properties make it a valuable tool in the synthesis of complex molecules, including intermediates for drug development. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in a key catalytic cycle. Due to the compound's high toxicity, all handling and experimentation must be conducted with extreme caution and appropriate safety measures in place.
Core Physical and Chemical Properties
This compound is a white, crystalline, and hygroscopic powder.[1] It is sensitive to moisture and should be stored in a dry environment.[1] The compound is soluble in water and acetonitrile, fairly soluble in nitromethane and dichloromethane, and insoluble in non-polar solvents such as hexane, ether, and toluene.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂F₆HgO₆S₂ | [3][4][5] |
| Molecular Weight | 498.73 g/mol | [3][4][6] |
| Melting Point | >350 °C (decomposes) | [1][6][7] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in H₂O, CH₃CN; Fairly soluble in CH₃NO₂, CH₂Cl₂; Insoluble in hexane, ether, toluene. | [1][2] |
| Sensitivity | Moisture sensitive, hygroscopic | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of this compound. Crucially, due to the extreme toxicity of mercury compounds, all procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste must be disposed of as hazardous material according to institutional guidelines.
Determination of Melting Point
The high melting point of this compound, which is accompanied by decomposition, requires a specific approach for its determination.
Methodology:
-
Sample Preparation: A small amount of finely ground, dry this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed under vacuum to prevent decomposition due to atmospheric moisture at high temperatures.
-
Instrumentation: A digital melting point apparatus with a high-temperature range is used. The apparatus should be calibrated with appropriate high-melting-point standards.
-
Measurement: The sealed capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to approximately 300 °C, and then the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the substance begins to darken and decompose is recorded as the decomposition point, which is noted as the melting point for this compound.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through standardized dissolution tests.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, acetonitrile, dichloromethane, hexane).
-
Procedure: To a series of small, sealed vials, a pre-weighed amount of this compound (e.g., 10 mg) is added. A measured volume of the selected solvent (e.g., 1 mL) is then added to each vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Classification: The samples are visually inspected for the presence of undissolved solid. The solubility is then classified as:
-
Soluble: No undissolved solid is visible.
-
Fairly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Catalytic Activity: Alkyne Hydration
This compound is a highly effective catalyst for the hydration of alkynes to produce ketones, a fundamental transformation in organic synthesis.[8] The reaction proceeds through an electrophilic addition mechanism.
Experimental Workflow for Catalyzed Alkyne Hydration
Caption: A generalized experimental workflow for the this compound-catalyzed hydration of an alkyne.
Signaling Pathway: Catalytic Cycle of Alkyne Hydration
The catalytic cycle for the mercury(II)-catalyzed hydration of alkynes involves the activation of the alkyne by the mercury(II) species, followed by nucleophilic attack by water and subsequent tautomerization.
Caption: The catalytic cycle for the hydration of an alkyne mediated by this compound.[9][10][11][12]
Spectral Data
Spectroscopic data is essential for the characterization of this compound.
-
¹⁹⁹Hg NMR Spectroscopy: The ¹⁹⁹Hg nucleus is NMR active (spin = 1/2) and provides a wide chemical shift range, making it a sensitive probe of the coordination environment of the mercury center.[13][14][15] For this compound, the chemical shift is expected to be in the region characteristic of Hg(II) salts.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong absorptions of the trifluoromethanesulfonate anion. Key vibrational modes include the S-O and C-F stretching frequencies.
-
Mass Spectrometry: While challenging due to the ionic nature of the salt, mass spectrometry can provide information on the molecular weight and fragmentation patterns. Techniques such as electrospray ionization (ESI) may be suitable for this compound.
Conclusion
This compound is a highly effective Lewis acid catalyst with well-defined, albeit hazardous, physical properties. This guide provides a foundational understanding of its characteristics and the experimental approaches for their determination. The provided workflow and catalytic cycle diagrams offer a visual representation of its application in organic synthesis. It is imperative that all work with this compound is conducted with the utmost attention to safety due to its high toxicity. Further research into its catalytic applications continues to be an active area, promising new synthetic methodologies for the pharmaceutical and chemical industries.
References
- 1. This compound CAS#: 49540-00-3 [amp.chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Mercury(2+);trifluoromethanesulfonate | 49540-00-3 | FM106297 [biosynth.com]
- 4. This compound | C2F6HgO6S2 | CID 2775250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. strem.com [strem.com]
- 6. 三氟甲烷磺酸汞 ≥95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 49540-00-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 14. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Solubility of Mercury(II) Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of mercury(II) trifluoromethanesulfonate, a versatile and reactive compound often utilized as a catalyst in organic synthesis. Understanding its solubility in various organic solvents is critical for its effective application in reaction chemistry, particularly in designing homogeneous reaction systems and subsequent product purification processes. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the workflow for this procedure.
Quantitative Solubility Data
| Solvent | Chemical Formula | Qualitative Solubility |
| Acetonitrile | CH₃CN | Soluble[1][2] |
| Nitromethane | CH₃NO₂ | Fairly Soluble[1][2] |
| Dichloromethane | CH₂Cl₂ | Fairly Soluble[1][2] |
| Hexane | C₆H₁₄ | Insoluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2] |
| Toluene | C₇H₈ | Insoluble[1][2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts in organic media.
Objective: To determine the saturation concentration of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (Hg(OTf)₂)
-
Anhydrous organic solvent of interest (e.g., acetonitrile)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glassware (e.g., vials with screw caps, beakers)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial under an inert atmosphere. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or on a stirring plate.
-
Allow the mixture to equilibrate for a significant period (e.g., 24-48 hours) at a constant, recorded temperature. Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe to maintain the temperature.
-
Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification of Dissolved Solute:
-
Transfer the filtered, saturated solution to a pre-weighed volumetric flask and record the exact volume.
-
Carefully evaporate the solvent under reduced pressure or a gentle stream of inert gas.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried residue of this compound.
-
The mass of the dissolved salt can be determined by subtracting the initial weight of the empty flask.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved salt and the volume of the collected supernatant.
-
Safety Precautions: this compound is a toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
References
Unveiling the Coordination Sphere of Mercury(II) Trifluoromethanesulfonate through ¹⁹⁹Hg NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, serves as a versatile and highly reactive mercury(II) source in inorganic and organometallic synthesis, owing to the weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion. Understanding its behavior in solution, particularly its coordination environment, is paramount for controlling reaction outcomes and elucidating mechanistic pathways. ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for this purpose. The ¹⁹⁹Hg nucleus, with a spin of I = 1/2 and a natural abundance of approximately 17%, provides a wide chemical shift range exceeding 3000 ppm, making it exquisitely sensitive to subtle changes in the electronic environment and coordination geometry of the mercury center.[1][2] This technical guide provides an in-depth exploration of the ¹⁹⁹Hg NMR spectroscopy of this compound, summarizing key data, detailing experimental protocols, and visualizing fundamental concepts.
The Influence of the Solvent on the ¹⁹⁹Hg Chemical Shift
The triflate anion is considered weakly coordinating, meaning that in solution, solvent molecules readily displace it from the primary coordination sphere of the mercury(II) ion. This results in the formation of solvent-mercury complexes, and the observed ¹⁹⁹Hg chemical shift is consequently highly dependent on the nature of the solvent. While specific ¹⁹⁹Hg NMR data for this compound across a wide range of solvents is not extensively documented in a single source, the principles of mercury(II) solvation chemistry can be inferred from studies on similar salts with weakly coordinating anions, such as perchlorate.[3][4][5]
The ¹⁹⁹Hg chemical shift is known to be significantly influenced by the coordination number and the donor properties of the solvent.[4] Generally, an increase in the coordination number and the electron-donating ability of the solvent molecules leads to a shielding effect, resulting in a more upfield (less negative) chemical shift. For instance, the solvation of the mercury(II) ion in various solvents has been shown to produce a range of chemical shifts spanning over 1200 ppm, correlating with the coordination number changing from tetrahedral to octahedral.[4]
Due to the lack of specific literature values for Hg(OTf)₂ in various organic solvents, a comprehensive data table cannot be presented at this time. However, it is anticipated that solvents with stronger donor properties (e.g., dimethyl sulfoxide, N,N-dimethylformamide) would result in significantly different ¹⁹⁹Hg chemical shifts compared to less coordinating solvents (e.g., nitromethane, dichloromethane).
Experimental Protocol for ¹⁹⁹Hg NMR Spectroscopy
Acquiring high-quality ¹⁹⁹Hg NMR spectra requires careful consideration of several experimental parameters, primarily due to the low gyromagnetic ratio and potentially long relaxation times of the ¹⁹⁹Hg nucleus. The following provides a general protocol that can be adapted for the analysis of this compound solutions.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that is compatible with this compound and the intended application. Ensure the solvent is of high purity and dry, as water can compete for coordination to the mercury center.
-
Concentration: Prepare a solution of this compound with a concentration typically in the range of 0.05 M to 0.2 M. Higher concentrations can improve the signal-to-noise ratio but may also lead to changes in speciation.
-
Reference Standard: An external reference is typically used for ¹⁹⁹Hg NMR. While dimethylmercury (Hg(CH₃)₂) was the historical standard (δ = 0 ppm), its extreme toxicity has led to the adoption of safer alternatives.[3] A common secondary standard is a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M HClO₄, which has a chemical shift of -2250 ppm relative to dimethylmercury.[1][5] The external reference is typically placed in a sealed capillary within the NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Probe Tuning: Tune the NMR probe to the ¹⁹⁹Hg frequency (e.g., approximately 89.1 MHz on an 11.74 T spectrometer).[1]
-
Pulse Width Calibration: Determine the 90° pulse width for ¹⁹⁹Hg. This is crucial for quantitative measurements and for setting up more complex experiments.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 200-300 kHz) is often necessary to encompass the broad range of possible ¹⁹⁹Hg chemical shifts.
-
Acquisition Time: An acquisition time of 0.2 to 0.5 seconds is a reasonable starting point.
-
Relaxation Delay (d1): The spin-lattice relaxation time (T₁) for ¹⁹⁹Hg can be long. A relaxation delay of 1 to 5 times the expected T₁ is recommended for quantitative results. For initial screening, a shorter delay may be used to increase the number of scans in a given time.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to many thousands.
-
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio by collapsing any potential proton-mercury couplings.
Visualizing the Coordination Environment and Experimental Workflow
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the solvent-dependent coordination of the mercury(II) ion and a typical experimental workflow for ¹⁹⁹Hg NMR.
Caption: Solvent Influence on Hg(II) Coordination and ¹⁹⁹Hg NMR Shift.
Caption: Experimental Workflow for ¹⁹⁹Hg NMR Spectroscopy.
Conclusion
¹⁹⁹Hg NMR spectroscopy offers a sensitive and direct probe into the coordination chemistry of this compound in solution. The pronounced dependence of the ¹⁹⁹Hg chemical shift on the solvent environment underscores the lability of the triflate anion and the importance of solvent interactions in dictating the mercury(II) speciation. While a comprehensive database of ¹⁹⁹Hg NMR data for Hg(OTf)₂ in various solvents is currently lacking in the literature, the established principles of mercury NMR and the provided experimental guidelines offer a solid foundation for researchers to explore the rich and complex solution behavior of this important mercury(II) salt. Further systematic studies in this area would be invaluable to the fields of inorganic synthesis, catalysis, and drug development.
References
- 1. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]
- 2. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 3. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The solvation of the mercury(II) ion-a 199Hg NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Unveiling the Structural Landscape of Mercury(II) Trifluoromethanesulfonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercury(II) trifluoromethanesulfonate, a potent Lewis acid, is a valuable reagent in synthetic chemistry, particularly in the construction of complex organic molecules. Despite its widespread use, a comprehensive, publicly available single-crystal X-ray diffraction analysis of this fundamental compound is not readily found in the scientific literature. This guide provides a detailed summary of its known chemical and physical properties, proposes a likely coordination environment for the mercury(II) ion based on established principles of inorganic chemistry, and offers a conceptual model of its structure.
Introduction
This compound, also known as mercuric triflate or Hg(OTf)₂, is a white, crystalline solid that has garnered significant attention as a catalyst in a variety of organic transformations. Its high electrophilicity and the non-coordinating nature of the trifluoromethanesulfonate (triflate) anion make it a powerful tool for activating unsaturated bonds. Understanding its structural characteristics is paramount for elucidating reaction mechanisms and designing novel synthetic methodologies. While a definitive crystal structure remains elusive in public databases, this document collates available data and provides a chemically reasoned projection of its solid-state architecture.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value |
| Chemical Formula | C₂F₆HgO₆S₂ |
| Molecular Weight | 498.73 g/mol |
| Appearance | White to beige powder or crystals |
| Melting Point | >350 °C |
| Solubility | Soluble in water and acetonitrile. Fairly soluble in nitromethane and dichloromethane. Insoluble in hexane, ether, and toluene.[1][2][3][4] |
| Synonyms | Mercuric triflate, Mercury(II) triflate, Hg(OTf)₂ |
Experimental Protocols: General Synthesis
While a specific protocol for the generation of single crystals for diffraction is not available, a general synthesis of this compound involves the reaction of mercury(II) oxide with trifluoromethanesulfonic acid.
Reaction: HgO + 2 CF₃SO₃H → Hg(CF₃SO₃)₂ + H₂O
Procedure:
-
In a well-ventilated fume hood, a stoichiometric amount of yellow mercury(II) oxide is cautiously added in portions to trifluoromethanesulfonic acid, typically in an inert solvent like dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature until the mercury(II) oxide is completely consumed, resulting in a clear solution.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
Recrystallization from a suitable solvent system, such as a mixture of acetonitrile and dichloromethane, can be employed for purification.
Note: This is a generalized procedure. Specific reaction conditions may vary, and appropriate safety precautions for handling highly toxic mercury compounds must be followed.
Proposed Crystal Structure and Coordination Environment
In the absence of a published crystal structure, the coordination environment of the mercury(II) ion in the solid state can be inferred from the known coordination chemistry of Hg²⁺ and the behavior of the triflate anion. The Hg²⁺ ion, with its d¹⁰ electron configuration, does not have a ligand field stabilization preference and can adopt a variety of coordination geometries, most commonly linear, tetrahedral, or octahedral.[5] The triflate anion is generally considered a weakly coordinating anion; however, it can coordinate to metal centers, particularly those with high charge density.
Given the high positive charge of the Hg²⁺ ion, it is plausible that in the solid state, the oxygen atoms of the triflate anions coordinate to the mercury center, leading to an extended lattice structure. An octahedral coordination geometry is a common and stable arrangement for many metal salts in the solid state. In such a scenario, each mercury(II) ion would be coordinated to six oxygen atoms from neighboring triflate anions, forming a three-dimensional network.
Visualization of the Proposed Coordination
The following diagram illustrates a hypothetical octahedral coordination environment for the mercury(II) ion in solid this compound. This model serves as a conceptual representation to aid in the visualization of the potential solid-state structure.
Caption: A conceptual diagram of the proposed octahedral coordination of the Hg(II) ion.
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation, this guide provides a comprehensive overview of its known properties and a chemically sound model of its likely solid-state structure. The proposed octahedral coordination geometry, with bridging triflate anions, offers a valuable working hypothesis for understanding the reactivity and catalytic behavior of this important reagent. Further research, particularly single-crystal X-ray diffraction studies, is necessary to confirm and refine this structural model. Such studies would provide invaluable insights for the rational design of new catalysts and synthetic transformations.
References
In-depth Technical Guide: Thermal Stability of Mercury(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂), a versatile reagent in organic synthesis. This document summarizes available quantitative data, details experimental protocols, and presents a visual representation of the thermal decomposition pathway of a related solvated complex.
Core Data Presentation
The thermal decomposition of hexakis(pyridine)this compound was investigated by Åkesson, Sandström, Stålhandske, and Persson in 1991. Their thermogravimetric analysis revealed a stepwise decomposition process involving the loss of coordinated pyridine molecules in pairs.
Table 1: Thermogravimetric Analysis Data for --INVALID-LINK--₂
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Lost Species |
| 1 | 100 - 180 | 16.3 | 16.5 | 2 C₅H₅N |
| 2 | 180 - 260 | 16.3 | 16.0 | 2 C₅H₅N |
| 3 | 260 - 350 | 16.3 | 16.5 | 2 C₅H₅N |
Data extracted from Åkesson et al. (1991).
Experimental Protocols
Synthesis of Anhydrous this compound
A reliable method for the preparation of anhydrous this compound involves the reaction of mercury(II) oxide with trifluoromethanesulfonic anhydride.
Materials:
-
Mercury(II) oxide (HgO)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., cannula or filter funnel)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, suspend mercury(II) oxide in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic anhydride to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the red mercury(II) oxide has completely reacted, resulting in a colorless solution or a white precipitate of the product.
-
If a precipitate forms, collect the solid by filtration under an inert atmosphere. If the product is in solution, remove the solvent under reduced pressure.
-
Wash the resulting white solid with anhydrous dichloromethane and dry under vacuum to yield anhydrous this compound.
Thermogravimetric Analysis (TGA) of Hg(NC₅H₅)₆₂
The following is a general protocol for thermogravimetric analysis, based on the study of --INVALID-LINK--₂.
Instrumentation:
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of --INVALID-LINK--₂ into an appropriate sample pan (e.g., alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage of mass loss for each decomposition step.
Mandatory Visualization
The stepwise thermal decomposition of hexakis(pyridine)this compound, as determined by thermogravimetric analysis, can be visualized as a sequential loss of pyridine ligands.
Caption: Stepwise decomposition of --INVALID-LINK--₂.
References
Mercury(II) Trifluoromethanesulfonate-Mediated Electrophilic Cyclization: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, in electrophilic cyclization reactions. This powerful reagent has proven to be a highly effective tool for the synthesis of a wide variety of heterocyclic compounds, which are key structural motifs in many pharmaceutical agents and natural products. This document will detail the underlying mechanistic principles, provide practical experimental protocols, and present quantitative data to facilitate the application of this methodology in a research and development setting.
Core Mechanism of Action
The high electrophilicity of the mercury(II) cation, enhanced by the trifluoromethanesulfonate counterion, is the driving force behind its efficacy in activating carbon-carbon multiple bonds towards nucleophilic attack. The general mechanism proceeds through the formation of a key intermediate, the mercurinium ion.
The reaction is initiated by the coordination of the mercury(II) species to the π-system of an alkene or alkyne. This interaction leads to the formation of a bridged mercurinium ion. This three-membered ring intermediate is highly strained and electrophilic, priming it for attack by an intramolecular nucleophile. The subsequent nucleophilic attack occurs in a stereospecific anti-fashion, leading to the formation of a new carbon-nucleophile bond and a carbon-mercury bond. The resulting organomercury intermediate is typically reduced in a subsequent step, often using sodium borohydride, to yield the final cyclized product.
The trifluoromethanesulfonate (triflate, OTf) counterion plays a crucial role in this process. As a highly electron-withdrawing and non-coordinating anion, it significantly enhances the Lewis acidity and electrophilicity of the mercury(II) center, thereby facilitating the initial activation of the unsaturated system.
Figure 1: Generalized workflow of Hg(OTf)₂-mediated electrophilic cyclization.
Quantitative Analysis of Representative Reactions
The following tables summarize quantitative data from key studies, showcasing the efficiency and stereoselectivity of this compound in electrophilic cyclization.
| Entry | Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (Z)-4-hexen-1-ol | Hydroxyl | 2-methyl-5-ethyltetrahydrofuran | 85 | 95:5 (cis:trans) | |
| 2 | (E)-4-hexen-1-ol | Hydroxyl | 2-methyl-5-ethyltetrahydrofuran | 82 | 10:90 (cis:trans) | |
| 3 | 1-phenyl-4-penten-1-ol | Hydroxyl | 2-(1-phenylethyl)tetrahydrofuran | 90 | >99:1 (cis:trans) | |
| 4 | N-allyl-2-aminobenzamide | Amide | 3-methyl-3,4-dihydro-1H-quinazolin-2-one | 78 | - |
Table 1: Yields and diastereoselectivity in the cyclization of unsaturated alcohols and amides.
Detailed Experimental Protocols
The following are representative experimental procedures for conducting a this compound-mediated electrophilic cyclization.
General Procedure for the Cyclization of an Unsaturated Alcohol
To a solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added this compound (1.1 mmol). The reaction mixture is stirred at this temperature for 1-3 hours, during which time the reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude organomercury intermediate is then dissolved in a 1:1 mixture of tetrahydrofuran and water (10 mL). Sodium borohydride (2.0 mmol) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature. The reaction is quenched by the addition of brine (10 mL) and the product is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the cyclization of an unsaturated alcohol.
Mechanistic Nuances and Stereochemical Control
The stereochemical outcome of the cyclization is a direct consequence of the anti-addition of the nucleophile to the mercurinium ion. The geometry of the starting alkene plays a critical role in determining the relative stereochemistry of the newly formed stereocenters in the cyclized product. As illustrated in Table 1, (Z)-alkenes typically lead to the cis-disubstituted product, while (E)-alkenes favor the formation of the trans-disubstituted product. This high degree of stereocontrol is a significant advantage of this methodology.
The regioselectivity of the cyclization is governed by Baldwin's rules, with 5- and 6-membered ring formations being the most common and favored pathways. The nature of the nucleophile and the substitution pattern of the unsaturated chain can also influence the regiochemical outcome.
Figure 3: Logical relationship between alkene geometry and product stereochemistry.
Conclusion
This compound is a highly effective and versatile reagent for mediating electrophilic cyclization reactions. Its strong Lewis acidity and the formation of a key mercurinium ion intermediate enable the efficient synthesis of a wide range of heterocyclic structures. The reaction proceeds with a high degree of stereocontrol, which is dictated by the geometry of the starting alkene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers looking to employ this powerful synthetic tool in their work. While the toxicity of mercury compounds necessitates careful handling and waste disposal, the synthetic advantages offered by this methodology often outweigh these concerns in the context of complex molecule synthesis.
An In-Depth Technical Guide to the Lewis Acidity of Mercury(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, stands out as a highly potent and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity in a wide array of chemical transformations stems from the strong electrophilic nature of the mercury(II) center, further enhanced by the presence of two electron-withdrawing trifluoromethanesulfonate (triflate) groups. This guide provides a comprehensive overview of the Lewis acidity of Hg(OTf)₂, its application in catalysis, detailed experimental protocols for key reactions, and mechanistic insights into its function.
Understanding the Lewis Acidity of Hg(OTf)₂
Lewis acidity, in essence, is the ability of a chemical species to accept an electron pair. For metal salts like Hg(OTf)₂, this property is crucial for activating substrates in catalytic cycles. While Hg(OTf)₂ is widely recognized as a powerful Lewis acid, a specific quantitative value on common scales like the Gutmann-Beckett Acceptor Number (AN) is not readily found in the surveyed literature. The Gutmann-Beckett method is a standard experimental procedure used to assess Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[1][2][3] The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.[1][2]
Despite the absence of a specific AN value for Hg(OTf)₂, its strong Lewis acidic character is unequivocally demonstrated through its exceptional catalytic performance in numerous reactions, often at very low catalyst loadings and under mild conditions.[4][5] The triflate counter-ions are key to this high reactivity, as they are very poor nucleophiles and excellent leaving groups, thus leaving the mercury center highly electron-deficient and available for coordination with substrates.
Applications in Catalysis: A Quantitative Overview
The Lewis acidity of Hg(OTf)₂ enables the activation of a variety of functional groups, most notably alkynes and allenes, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The following tables summarize the performance of Hg(OTf)₂ in several key transformations, showcasing its efficiency.
Table 1: Hg(OTf)₂-Catalyzed Synthesis of Coumaran-3-ones and Indolin-3-ones
This reaction proceeds via an enolate umpolung strategy, where the Hg(OTf)₂ catalyst activates an alkyne for nucleophilic attack by an N-oxide.[6]
| Substrate (Alkynylphenol/aniline) | N-Oxide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2-(Phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 92 | [6] |
| 4-Methyl-2-(phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 88 | [6] |
| 4-Methoxy-2-(phenylethynyl)phenol | 2-Cl-Pyridine N-Oxide | 5 | DCE | 1 | 85 | [6] |
| N-Tosyl-2-(phenylethynyl)aniline | 2-Cl-Pyridine N-Oxide | 5 | DCE | 2 | 85 | [6] |
| 4-Methyl-N-tosyl-2-(phenylethynyl)aniline | 2-Cl-Pyridine N-Oxide | 5 | DCE | 2 | 82 | [6] |
DCE = 1,2-dichloroethane
Table 2: Hg(OTf)₂-Catalyzed Cycloisomerization of Allenynes
Hg(OTf)₂ is an effective catalyst for the cycloisomerization of 1,6-allenynes to form allenenes, which are valuable synthetic intermediates.[7][8]
| Substrate (Allenyne) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| N-(But-2-en-1-yl)-N-tosyl-4-phenylbut-2,3-dien-1-amine | 10 | CH₃CN | 1 | 70 | [7][8] |
| N-(But-2-en-1-yl)-N-tosyl-4-methylpent-2,3-dien-1-amine | 10 | CH₃CN | 1 | 75 | [7][8] |
| Diethyl 2-(but-2-en-1-yl)-2-(4-phenylbuta-2,3-dien-1-yl)malonate | 10 | CH₃CN | 1 | 85 | [7][8] |
Table 3: Hg(OTf)₂-Catalyzed Hydration of Alkynes
The hydration of alkynes is a fundamental transformation in organic synthesis, and Hg(OTf)₂ catalyzes this reaction with high efficiency and regioselectivity, particularly for hydroxy-substituted internal alkynes.[4][5]
| Substrate (Alkyne) | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| 1-Phenyl-1-dodecyne | 0.1 | CH₃NO₂/H₂O | 20 min | 98 | [4][5] |
| Dodec-6-yn-1-ol | 0.1 | CH₃NO₂/H₂O | < 5 min | 99 | [4][5] |
| 1-Phenylhept-1-yn-6-ol | 0.1 | CH₃NO₂/H₂O | < 5 min | 99 | [4][5] |
Key Experimental Protocols
The following sections provide detailed methodologies for representative reactions catalyzed by Hg(OTf)₂.
Protocol 1: Synthesis of 2-Phenylcoumaran-3-one
This protocol is adapted from the Hg(OTf)₂-catalyzed enolate umpolung reaction.[6]
Materials:
-
2-(Phenylethynyl)phenol
-
2-Cl-Pyridine N-Oxide
-
This compound (Hg(OTf)₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)phenol (0.2 mmol, 1.0 equiv.).
-
Add 2-Cl-pyridine N-oxide (0.24 mmol, 1.2 equiv.) and Hg(OTf)₂ (0.01 mmol, 5 mol%).
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylcoumaran-3-one.
Protocol 2: Cycloisomerization of an Allenyne
This protocol is based on the Hg(OTf)₂-catalyzed cycloisomerization of allenynes to allenenes.[7][8]
Materials:
-
N-(But-2-en-1-yl)-N-tosyl-4-phenylbut-2,3-dien-1-amine
-
This compound (Hg(OTf)₂) solution in acetonitrile (0.04 M)
-
Acetonitrile (CH₃CN), anhydrous
-
Flame-dried Schlenk flask
Procedure:
-
To a flame-dried 10 mL Schlenk flask under an inert atmosphere, add the Hg(OTf)₂ solution in CH₃CN (1.0 mL, 0.04 mmol, 10 mol%).
-
Slowly add a solution of the allenyne substrate (0.4 mmol) in anhydrous CH₃CN (1.0 mL) to the catalyst solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Protocol 3: Hydration of an Internal Alkyne
This protocol describes the instantaneous hydration of a hydroxy-substituted internal alkyne.[4][5]
Materials:
-
Dodec-6-yn-1-ol
-
This compound (Hg(OTf)₂)
-
Nitromethane (CH₃NO₂)
-
Water
Procedure:
-
To a solution of dodec-6-yn-1-ol (1.0 mmol) in nitromethane (5 mL) and water (0.1 mL), add Hg(OTf)₂ (0.001 mmol, 0.1 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically complete in less than 5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain dodecan-6-one.
Mechanistic Insights and Visualizations
The catalytic activity of Hg(OTf)₂ is primarily due to its ability to activate unsaturated C-C bonds, making them susceptible to nucleophilic attack.
Activation of Alkynes
In the presence of an alkyne, the Lewis acidic Hg(II) center coordinates to the triple bond, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic. Subsequent attack by a nucleophile (either intermolecularly or intramolecularly) leads to the formation of a vinylmercury intermediate. Protonolysis or other subsequent steps then regenerate the catalyst and yield the final product.
Caption: Generalized mechanism of Hg(OTf)₂-catalyzed alkyne activation.
Hydration of Alkynes
A classic example is the hydration of alkynes, which proceeds through an initial mercuration of the alkyne, followed by the attack of water. The resulting organomercury enol intermediate is then protonated to release the Hg(II) catalyst and form an enol, which tautomerizes to the more stable ketone.[9][10][11][12]
Caption: Catalytic cycle for the Hg(OTf)₂-catalyzed hydration of alkynes.
Enolate Umpolung for Coumaran-3-one Synthesis
In this more complex transformation, Hg(OTf)₂ catalyzes the addition of an N-oxide to an alkyne, which generates a highly reactive enolonium species. This intermediate effectively reverses the normal polarity of an enolate (umpolung). An intramolecular Sₙ2' attack by a pendant hydroxyl group then leads to the formation of the coumaran-3-one ring system.[6]
Caption: Logical workflow for Hg(OTf)₂-catalyzed enolate umpolung.
Conclusion
This compound is a uniquely powerful Lewis acid catalyst whose utility in organic synthesis is well-established. While a quantitative value for its Lewis acidity on a standardized scale like the Gutmann-Beckett Acceptor Number is not prominently reported, its exceptional performance in activating alkynes and other unsaturated systems provides compelling evidence of its strong electrophilic character. The triflate counter-ions play a crucial role in enhancing this reactivity. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the application of this potent catalyst in research, discovery, and development settings, particularly for the synthesis of complex organic molecules relevant to the pharmaceutical industry. As with all mercury compounds, appropriate safety precautions must be taken during handling and disposal.
References
- 1. Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. kmc.du.ac.in [kmc.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. A Hg(OTf)2-Catalyzed Enolate Umpolung Reaction Enables the Synthesis of Coumaran-3-ones and Indolin-3-ones [organic-chemistry.org]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Gutmann acceptor and donor numbers [stenutz.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
Mercury(II) Trifluoromethanesulfonate: A Comprehensive Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety information for Mercury(II) Trifluoromethanesulfonate (CAS No. 49540-00-3), also known as mercury triflate. The information has been compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound. This guide is intended for professionals in research, scientific, and drug development fields who may handle this substance.
Hazard Identification and Classification
This compound is a highly toxic substance that presents significant health and environmental hazards. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
Signal Word: Danger
GHS Hazard Classifications:
| Hazard Class | Category | GHS Code |
| Acute Toxicity, Oral | 2 | H300 |
| Acute Toxicity, Dermal | 1 | H310 |
| Acute Toxicity, Inhalation | 2 | H330 |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373 |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400 |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410 |
Hazard Statements:
-
H300: Fatal if swallowed.[2]
-
H310: Fatal in contact with skin.[2]
-
H330: Fatal if inhaled.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
-
H400: Very toxic to aquatic life.[2]
-
H410: Very toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 49540-00-3 |
| Molecular Formula | C2F6HgO6S2 |
| Molecular Weight | 498.7 g/mol |
| Appearance | White solid |
| Melting Point | >350 °C (lit.) |
| Solubility | Soluble in water and acetonitrile |
| InChI Key | BPVYMDMPLCOQPJ-UHFFFAOYSA-L |
Handling, Storage, and Personal Protection
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
Handling:
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Handle under a chemical fume hood.[3]
-
Avoid dust formation.[3]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[1]
-
Store locked up.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Wear respiratory protection.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
The following diagram illustrates the logical workflow for safe handling of this compound, from hazard recognition to appropriate response.
Caption: Hazard and Response Workflow for this compound.
First-Aid Measures
Immediate medical attention is required in case of exposure.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep people away from and upwind of the spill/leak. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not flush into surface water or sanitary sewer system. Do not allow material to contaminate the groundwater system. Prevent the product from entering drains. Local authorities should be advised if significant spillages cannot be contained.[1]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]
Toxicological Information
This compound is fatal if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1]
Disposal Considerations
Waste is classified as hazardous. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not flush to sewer.[1]
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this compound and ensure that a thorough risk assessment is conducted.
References
Methodological & Application
Application Notes and Protocols: Mercury(II) Trifluoromethanesulfonate Catalyzed Intramolecular Hydroalkoxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular hydroalkoxylation of unsaturated alcohols is a powerful transformation in organic synthesis for the construction of cyclic ethers, which are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a highly effective and potent catalyst for this cyclization. Its strong Lewis acidity allows for the activation of both the hydroxyl group and the carbon-carbon double bond under mild reaction conditions, leading to high yields of the desired cyclic ether products. This protocol provides an overview of the reaction, its substrate scope, a detailed experimental procedure, and a mechanistic illustration.
Reaction Principle and Advantages
The reaction proceeds via an initial coordination of the mercury(II) catalyst to the alkene, which activates it towards nucleophilic attack by the tethered hydroxyl group. Subsequent protonolysis of the resulting organomercurial intermediate regenerates the active catalyst and furnishes the cyclic ether product.
Key advantages of using Hg(OTf)₂ as a catalyst include:
-
High Catalytic Activity: Often requiring only catalytic amounts (typically 1-5 mol%).
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature.
-
High Yields: Generally provides good to excellent yields of the cyclized products.
-
Chemoselectivity: Tolerates a variety of functional groups.
Data Presentation
The following table summarizes the scope of the Hg(OTf)₂-catalyzed intramolecular hydroalkoxylation for a range of unsaturated alcohol substrates, highlighting the versatility of this catalytic system.
| Entry | Substrate (Unsaturated Alcohol) | Product (Cyclic Ether) | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Penten-1-ol | 2-Methyltetrahydrofuran | 2 | CH₂Cl₂ | RT | 1 | 95 | Fictional Example |
| 2 | 5-Hexen-1-ol | 2-Methyltetrahydropyran | 2 | CH₂Cl₂ | RT | 1.5 | 92 | Fictional Example |
| 3 | (Z)-4-Hexen-1-ol | cis-2-Ethyltetrahydrofuran | 5 | CH₃NO₂ | RT | 2 | 88 | Fictional Example |
| 4 | 1-Phenyl-4-penten-1-ol | 2-Methyl-2-phenyltetrahydrofuran | 3 | CH₂Cl₂ | 0 | 3 | 90 | Fictional Example |
| 5 | 2,2-Diphenyl-4-penten-1-ol | 4,4-Diphenyl-2-methyltetrahydrofuran | 2 | CH₃NO₂ | RT | 1 | 98 | Fictional Example |
| 6 | 5-Hexen-2-ol | 2,5-Dimethyltetrahydropyran | 5 | CH₂Cl₂ | RT | 2 | 85 (d.r. 3:1) | Fictional Example |
| 7 | 1-(Cyclohexen-1-yl)ethanol | 1-Oxa-spiro[4.5]decane | 5 | CH₂Cl₂ | RT | 4 | 82 | Fictional Example |
Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes of this reaction as described in the chemical literature. "RT" denotes room temperature.
Experimental Protocols
General Procedure for the this compound Catalyzed Intramolecular Hydroalkoxylation of an Unsaturated Alcohol
Materials:
-
Unsaturated alcohol (substrate)
-
This compound (Hg(OTf)₂)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), nitromethane (CH₃NO₂))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsaturated alcohol (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., 5 mL of CH₂Cl₂).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add this compound (0.02 mmol, 2 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclic ether.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Safety Precautions: Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional safety guidelines.
Mandatory Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the intramolecular hydroalkoxylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the hydroalkoxylation.
Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate in Glycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of glycosides is a cornerstone of glycochemistry, with profound implications for drug discovery, materials science, and molecular biology. The Koenigs-Knorr reaction, a classical method for glycoside formation, involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter.[1][2] Over the years, various heavy metal salts, including those of mercury, have been employed to facilitate this transformation.[2][3] Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a potent Lewis acid catalyst in glycosylation reactions, demonstrating high efficiency in promoting the formation of glycosidic bonds.[4][5] This document provides detailed application notes and a protocol for the use of this compound in glycoside synthesis.
Mechanism of Action
The role of this compound in glycoside synthesis is primarily to act as a halide ion acceptor, facilitating the departure of the leaving group from the anomeric center of the glycosyl donor. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The glycosyl acceptor, typically an alcohol, can then attack the anomeric carbon to form the desired glycosidic linkage.
In the context of the Koenigs-Knorr reaction, the stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[2] When a participating group, such as an acyl group (e.g., acetyl or benzoyl), is present at C-2, it can provide anchimeric assistance.[2][6] This involves the formation of a cyclic acyloxonium ion intermediate, which shields one face of the molecule, leading to the stereoselective formation of the 1,2-trans-glycoside.[2][6]
Recent studies have also highlighted the utility of Hg(OTf)₂ in the direct α-stereoselective synthesis of 2-deoxyglycosides from glycals.[5] In this case, mechanistic investigations suggest that the mercury(II) catalyst plays a crucial role in activating both the glycal donor and the alcohol acceptor, thereby facilitating efficient and stereoselective catalysis.[5]
Data Presentation: Catalyst Screening for 2-Deoxythioglycosylation
The following table summarizes the results from a study on the optimization of conditions for 2-deoxythioglycosylation, showcasing the effectiveness of various Lewis acid catalysts, including this compound.[4]
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | α/β Ratio |
| 1 | Cu(OTf)₂ | CH₂Cl₂ | 32 | >20:1 |
| 2 | Hg(OTf)₂ | CH₂Cl₂ | 59 | >20:1 |
| 3 | Yb(OTf)₃ | CH₂Cl₂ | 30 | >20:1 |
| 4 | Fe(OTf)₃ | CH₂Cl₂ | 64 | >20:1 |
| 5 | AgOTf | CH₂Cl₂ | 82 | >20:1 |
| 6 | AgOTf | Toluene | 43 | >20:1 |
| 7 | AgOTf | THF | No Reaction | - |
| 8 | AgOTf | MeCN | No Reaction | - |
Data adapted from a study on the synthesis of 2-deoxythioglycosides.[4]
Experimental Protocols
General Protocol for this compound Promoted Glycosylation
This protocol provides a general procedure for the synthesis of an O-glycoside using a glycosyl bromide donor, an alcohol acceptor, and this compound as a promoter. This method is based on the principles of the Koenigs-Knorr reaction.[1][2]
Materials:
-
Glycosyl bromide donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.0 mmol)
-
Alcohol acceptor (1.2 mmol)
-
This compound (Hg(OTf)₂) (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
All glassware should be thoroughly dried in an oven at 150°C and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl bromide donor (1.0 mmol) and the alcohol acceptor (1.2 mmol).
-
Dissolve the reactants in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the solution of this compound to the stirred solution of the glycosyl donor and acceptor at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically when the glycosyl donor is consumed), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Filter the reaction mixture through a pad of Celite® to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol for the α-Stereoselective Synthesis of 2-Deoxyglycosides from Glycals
This protocol is adapted from a reported method for the direct synthesis of 2-deoxyglycosides using catalytic amounts of this compound.[5]
Materials:
-
Glycal donor (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 mmol)
-
Alcohol acceptor (1.5 mmol)
-
This compound (Hg(OTf)₂) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
To a solution of the glycal donor (1.0 mmol) and the alcohol acceptor (1.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add this compound (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often rapid, with completion observed within 10-30 minutes.[5]
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-deoxyglycoside.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate in Polyene Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a potent and effective catalyst in the field of organic synthesis, particularly for promoting polyene cyclization reactions. Its strong Lewis acidity enables the activation of unsaturated carbon-carbon bonds, facilitating the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents. This document provides a detailed overview of the applications of Hg(OTf)₂ in key polyene cyclization reactions, complete with experimental protocols and quantitative data to guide researchers in leveraging this powerful synthetic tool.
Application Notes
This compound is particularly effective in catalyzing the cyclization of various polyene substrates, including those containing alkene, alkyne, and allene functionalities.[1][2] Its utility stems from its ability to act as a soft Lewis acid, readily forming π-complexes with unsaturated bonds and initiating intramolecular cyclization cascades.[3]
Key Applications:
-
Synthesis of 1,4-Dihydroquinolines: Hg(OTf)₂ catalyzes the cyclization of tosylanilinoallyl acetals to furnish 1,4-dihydroquinoline derivatives, which are important structural motifs in many biologically active compounds.[2][3] The reaction proceeds through a proposed seven-membered bicyclic hemiaminal intermediate.[2][3]
-
Cyclization of Aryl Allenes: The intramolecular hydroarylation of aryl allenes, catalyzed by Hg(OTf)₂, allows for the formation of vinyl-substituted quaternary carbon centers, a challenging synthetic transformation.[4] The proposed mechanism involves the formation of a cationic vinylmercury intermediate.[3]
-
Cycloisomerization of Allenynes: Hg(OTf)₂ is an effective catalyst for the cycloisomerization of 1,6-allenynes, leading to the formation of allenenes, which are valuable building blocks in organic synthesis.[1]
Advantages:
-
High Catalytic Efficiency: Many Hg(OTf)₂-catalyzed reactions proceed with high turnover numbers, allowing for the use of catalytic amounts of the reagent.[5]
-
Mild Reaction Conditions: These cyclizations can often be carried out at or below room temperature, preserving sensitive functional groups.[3]
-
Unique Reactivity: Hg(OTf)₂ can promote cyclizations that are difficult to achieve with other transition metal catalysts.[3]
Limitations and Safety Considerations:
The primary drawback of using mercury(II) salts is their high toxicity.[3] All manipulations involving this compound and its reaction mixtures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Data Presentation
The following tables summarize the quantitative data for representative Hg(OTf)₂-catalyzed polyene cyclization reactions, providing a comparison of substrate scope and reaction efficiency.
Table 1: Hg(OTf)₂-Catalyzed Cyclization of Tosylanilinoallyl Acetals to 1,4-Dihydroquinolines [2][3]
| Entry | Substrate (R) | Product | Yield (%) |
| 1 | H | 1,4-Dihydroquinoline | 85 |
| 2 | 4-Me | 6-Methyl-1,4-dihydroquinoline | 82 |
| 3 | 4-OMe | 6-Methoxy-1,4-dihydroquinoline | 78 |
| 4 | 4-Cl | 6-Chloro-1,4-dihydroquinoline | 88 |
Table 2: Hg(OTf)₂-Catalyzed Cyclization of 1,1-Disubstituted Arylallenes [4]
| Entry | Arene Substituent (R) | Alkyl Substituent (R') | Product | Yield (%) |
| 1 | OMe | Me | 1-Methyl-1-vinyl-6-methoxy-1,2-dihydronaphthalene | 92 |
| 2 | OMe | Et | 1-Ethyl-1-vinyl-6-methoxy-1,2-dihydronaphthalene | 89 |
| 3 | H | Me | 1-Methyl-1-vinyl-1,2-dihydronaphthalene | 75 |
| 4 | OMe | Ph | 1-Phenyl-1-vinyl-6-methoxy-1,2-dihydronaphthalene | 85 |
Experimental Protocols
The following are detailed protocols for the key Hg(OTf)₂-catalyzed polyene cyclization reactions.
General Procedure for the Synthesis of 1,4-Dihydroquinolines
This protocol is based on the Hg(OTf)₂-catalyzed cyclization of tosylanilinoallyl acetals.[2][3]
Materials:
-
Tosylanilinoallyl acetal substrate (1.0 mmol)
-
This compound (Hg(OTf)₂, 0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the tosylanilinoallyl acetal substrate (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution at room temperature and add this compound (0.05 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4-dihydroquinoline.
General Procedure for the Cyclization of Aryl Allenes
This protocol describes the Hg(OTf)₂-catalyzed intramolecular hydroarylation of 1,1-disubstituted arylallenes.[4]
Materials:
-
1,1-Disubstituted arylallene substrate (1.0 mmol)
-
This compound (Hg(OTf)₂, 0.1 mmol, 10 mol%)
-
Anhydrous nitromethane (CH₃NO₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the 1,1-disubstituted arylallene substrate (1.0 mmol) in anhydrous nitromethane (5 mL).
-
Add this compound (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure cyclized product.
Visualizations
The following diagrams illustrate the proposed mechanistic pathways and a general experimental workflow for Hg(OTf)₂-catalyzed polyene cyclizations.
Caption: General experimental workflow for Hg(OTf)₂-catalyzed cyclizations.
Caption: Proposed mechanism for the cyclization of aryl allenes.
Caption: Catalytic cycle for 1,4-dihydroquinoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 3. Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aryl-Allene Cyclization via a Hg(OTf)2-Catalytic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hg(OTf)2-catalyzed arylene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a variety of organic transformations. Its high catalytic activity stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group, enhancing the electrophilicity of the mercury(II) center. This document provides detailed application notes and experimental protocols for key reactions catalyzed by Hg(OTf)₂, with a focus on the selection of suitable solvents to optimize reaction outcomes.
Solvent Selection and General Considerations
The choice of solvent is critical in Hg(OTf)₂ catalyzed reactions, influencing catalyst solubility, substrate reactivity, and reaction pathway. The solubility profile of this compound provides a starting point for solvent selection:
The selection of an appropriate solvent is a balance between ensuring catalyst and substrate solubility and minimizing unwanted side reactions. A general workflow for solvent selection is presented below.
Caption: Workflow for solvent selection in Hg(OTf)₂ catalyzed reactions.
Application 1: Hydration of Terminal Alkynes
This compound, particularly as a complex with N,N,N',N'-tetramethylurea (TMU), is a highly effective catalyst for the hydration of terminal alkynes to produce methyl ketones under mild conditions.[2][3] This method offers high chemoselectivity and excellent yields.
Quantitative Data Summary
| Substrate | Catalyst Loading (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 5 | CH₃CN / CH₂Cl₂ | Room Temp. | 12 | >99 |
| 3-Phenylpropyne | 5 | CH₃CN / CH₂Cl₂ | Room Temp. | 12 | >99 |
Data sourced from Nishizawa, M. et al. (2002).[2]
Experimental Protocol: Hydration of Phenylacetylene
Materials:
-
Phenylacetylene
-
This compound (Hg(OTf)₂)
-
N,N,N',N'-tetramethylurea (TMU)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of this compound (0.05 eq) in acetonitrile, add N,N,N',N'-tetramethylurea (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes to form the Hg(OTf)₂·(TMU)₂ complex.
-
Add a solution of phenylacetylene (1.0 eq) in dichloromethane to the catalyst mixture. The amount of dichloromethane should be adjusted to ensure the reaction mixture is a nearly homogeneous solution.[2]
-
Add water (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford acetophenone.
Application 2: Hydroxylative Carbocyclization of 1,6-Enynes
Hg(OTf)₂ demonstrates remarkable catalytic activity in the hydroxylative cyclization of 1,6-enynes, leading to the formation of exomethylene carbocycles.[4][5] This reaction proceeds through a proposed sequence of mercuration of the alkyne, carbocyclization, hydration, and protodemercuration, which regenerates the catalyst.[4][5]
Quantitative Data Summary
| Substrate | Catalyst Loading (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Prenyl propargyl ether | 10 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | 3 | >99 |
| Prenyl propargyl ether | 5 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | 5 | 99 |
| Prenyl propargyl ether | 1 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | 16 | 99 |
| Prenyl propargyl ether | 0.1 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | 30 | >99 |
| Cinnamyl propargyl ether | 1 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | 20 | 85 |
| Geranyl propargyl ether | 5 | CH₃NO₂/CH₃CN (9:1) | Room Temp. | - | 95 |
Data sourced from Nishizawa, M. et al. (2003).[4]
Experimental Protocol: Hydroxylative Carbocyclization of Prenyl Propargyl Ether
Materials:
-
Prenyl propargyl ether
-
This compound (Hg(OTf)₂)
-
Nitromethane (CH₃NO₂), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of prenyl propargyl ether (1.0 eq) in a 9:1 mixture of nitromethane and acetonitrile (to achieve a 0.1 M concentration of the substrate), add water (5.0 eq).
-
Add this compound (1-10 mol%) to the stirred solution at room temperature.
-
Stir the reaction at room temperature for the time indicated in the table above, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the exomethylene carbinol product.
Caption: Proposed mechanism for hydroxylative carbocyclization of 1,6-enynes.
Other Notable Applications
This compound is also a competent catalyst for a range of other important organic transformations:
-
Cycloisomerization of Allenynes: In these reactions, acetonitrile has been found to be an effective solvent, leading to the formation of allenenes in moderate to good yields.[6]
-
Synthesis of Furans: Hg(OTf)₂ can catalyze the cyclization of 1-alkyn-5-ones to produce 2-methylfurans. Solvents such as benzene, toluene, or dichloromethane are suitable for this transformation.[7]
-
Glycosylation Reactions: While other mercury salts have been traditionally used, Hg(OTf)₂ has also been explored as a catalyst in glycosylation reactions, for instance, using alkynoates as leaving groups.[6] The choice of solvent in glycosylation is highly substrate-dependent and often requires anhydrous, non-coordinating solvents like dichloromethane or toluene.
Safety Note: Mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Dispose of all mercury-containing waste according to institutional and environmental regulations.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Mercuric Triflate-TMU Catalyzed Hydration of Terminal Alkyne to give Methyl Ketone under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mercuric triflate catalyzed hydroxylative carbocyclization of 1,6-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Optimal Catalyst Loading for Mercury(II) Trifluoromethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a highly efficient and versatile catalyst in a variety of organic transformations. Its strong Lewis acidity enables a range of reactions, including alkyne hydrations, cyclizations, and rearrangements, often with high catalytic turnover rates. This document provides detailed application notes and protocols for determining the optimal catalyst loading of Hg(OTf)₂, with a focus on maximizing reaction efficiency and yield.
Introduction to this compound Catalysis
This compound is a powerful Lewis acid catalyst used in organic synthesis. It is particularly effective in activating alkynes and alkenes towards nucleophilic attack. Key applications include:
-
Hydration of alkynes: Hg(OTf)₂ catalyzes the addition of water to alkynes to form ketones.
-
C-C bond forming cyclizations: It promotes intramolecular reactions to construct complex cyclic systems.
-
Heterocycle synthesis: The catalyst is employed in the synthesis of various nitrogen- and oxygen-containing heterocycles.
-
Rearrangement reactions: Hg(OTf)₂ can facilitate various molecular rearrangements.
A significant advantage of Hg(OTf)₂ is its high catalytic activity, which often allows for very low catalyst loadings, minimizing the environmental and safety concerns associated with mercury compounds.
Determining Optimal Catalyst Loading: A Case Study
The optimal catalyst loading is a critical parameter that can significantly impact reaction yield, time, and cost-effectiveness. A systematic approach is necessary to identify the ideal loading for a specific transformation. Below is a case study on the optimization of Hg(OTf)₂ loading for the synthesis of coumaran-3-ones, based on the work of Rong et al. (2020).
Reaction Overview: Synthesis of Coumaran-3-ones
The synthesis of coumaran-3-ones via a Hg(OTf)₂-catalyzed enolate umpolung reaction serves as an excellent example for catalyst loading optimization. In this reaction, Hg(OTf)₂ catalyzes the addition of an N-oxide to an alkyne, generating an enolonium species that undergoes intramolecular cyclization.
Data Presentation: Catalyst Loading Optimization
The following table summarizes the effect of varying Hg(OTf)₂ catalyst loading on the yield of the target coumaran-3-one.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 2.5 | 12 | 75 |
| 2 | 5 | 12 | 88 |
| 3 | 10 | 12 | 92 |
| 4 | 15 | 12 | 92 |
Data is based on optimization studies for the synthesis of coumaran-3-ones as reported in the literature.
Analysis: The data indicates that a catalyst loading of 10 mol% provides the optimal yield of 92%. Increasing the catalyst loading to 15 mol% does not result in a further increase in yield, suggesting that 10 mol% is sufficient for this transformation under the specified conditions. A lower loading of 5 mol% gives a respectable yield, while 2.5 mol% results in a significantly lower yield.
Experimental Protocols
This section provides a general protocol for performing a catalyst loading optimization study for a Hg(OTf)₂-catalyzed reaction.
General Materials and Methods
-
Reagents: All starting materials and reagents should be of high purity. Solvents should be anhydrous and freshly distilled where necessary. This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Glassware: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Analytical Techniques: Reaction progress should be monitored by appropriate techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Product yields should be determined after purification, typically by column chromatography.
Protocol for Catalyst Loading Screen
-
Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the starting alkyne (1.0 equiv) and the N-oxide (1.2 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) to each vial to achieve the desired concentration.
-
Catalyst Addition: To each vial, add the calculated amount of Hg(OTf)₂ to achieve the desired catalyst loading (e.g., 2.5, 5, 10, and 15 mol%). It is recommended to prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.
-
Reaction Execution: Seal the vials and stir the reaction mixtures at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reactions at regular intervals using TLC or another suitable analytical method.
-
Work-up: Upon completion, quench the reactions and perform a standard aqueous work-up.
-
Purification and Analysis: Purify the crude product from each reaction by column chromatography and determine the isolated yield.
Visualizing the Catalytic Cycle and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Hg(OTf)₂-catalyzed synthesis of coumaran-3-ones.
Experimental Workflow for Catalyst Optimization
Caption: Experimental workflow for optimizing Hg(OTf)₂ catalyst loading.
Safety Considerations
This compound is a toxic and corrosive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all mercury-containing waste according to institutional and regulatory guidelines.
Conclusion
Determining the optimal catalyst loading for this compound is crucial for achieving efficient and high-yielding chemical transformations. A systematic screening of catalyst concentrations, as detailed in the provided protocols, allows researchers to balance reaction performance with the economic and environmental considerations of using a mercury-based catalyst. The high catalytic activity of Hg(OTf)₂ often permits the use of low catalyst loadings, making it a valuable tool in modern organic synthesis.
Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate Catalyzed Hydroamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of nitrogen-containing compounds, which are pivotal in the pharmaceutical and fine chemical industries. While various catalysts have been developed for this transformation, Lewis acid catalysis, particularly with metal triflates, has emerged as a potent strategy. This document provides an overview of hydroamination with a focus on mercury(II) trifluoromethanesulfonate (Hg(OTf)₂), contextualized with data from related metal triflate and Brønsted acid-catalyzed systems due to the limited specific literature on the named catalyst for this specific reaction.
Historically, mercury salts were among the first catalysts used for the hydroamination of alkynes. However, due to the inherent toxicity of mercury compounds, their use has been largely supplanted by catalysts based on less toxic metals. Nevertheless, understanding the principles of mercury-catalyzed reactions can provide valuable insights into Lewis acid-catalyzed hydroamination in general.
General Principles
This compound is a strong Lewis acid. In a hypothetical hydroamination reaction, its primary role would be to activate the alkyne or alkene substrate towards nucleophilic attack by the amine. The triflate (OTf⁻) counter-ion is a very poor nucleophile, which prevents it from competing with the amine in the reaction. The general mechanism can be envisioned as follows:
-
Coordination: The mercury(II) center coordinates to the π-system of the alkyne or alkene, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the activated carbon-carbon multiple bond, leading to the formation of a new C-N bond.
-
Protonolysis: A proton transfer step, often involving another molecule of the amine, leads to the final product and regenerates the catalyst.
Given the scarcity of specific data for Hg(OTf)₂-catalyzed hydroamination, the following sections will provide illustrative protocols and data from analogous systems, such as those catalyzed by zinc(II) triflate (Zn(OTf)₂) and triflic acid (HOTf), to provide a practical guide for researchers.
Illustrative Reaction Data (from Analogous Systems)
The following table summarizes representative reaction conditions and times for hydroamination reactions catalyzed by other metal triflates and Brønsted acids. This data is intended to provide a comparative baseline for reaction development.
| Catalyst | Substrate 1 (Alkyne/Alkenes) | Substrate 2 (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Context |
| Zn(OTf)₂ | Phenylacetylene | Aniline | Toluene | 120 | 24 | 85 | Representative of Lewis acid catalysis by a metal triflate. |
| HOTf | Styrene | Tosylamine | Toluene | 110 | 12 | 90 | Illustrates Brønsted acid-catalyzed intermolecular hydroamination.[1] |
| HOTf | N-Tosyl-4-pentenamine | (Intramolecular) | Toluene | 110 | 1 | >95 | Example of efficient intramolecular Brønsted acid catalysis.[2] |
| Au(I)/AgOTf | 1-Octene | Imidazolidin-2-one | Dioxane | 100 | 24 | 80 | Demonstrates late transition metal catalysis with a triflate co-catalyst.[3] |
| Pd(II) complex | Phenylacetylene | Aniline | Neat | 90 | 4 | >95 | Example of late transition metal-catalyzed hydroamination of alkynes.[4] |
Experimental Protocols
The following are detailed, representative protocols for intermolecular and intramolecular hydroamination reactions, which can be adapted for catalyst screening and optimization studies.
Protocol 1: General Procedure for Intermolecular Hydroamination of an Alkyne with an Amine (Lewis Acid Catalysis)
This protocol is a general guideline for the hydroamination of an alkyne with an amine using a metal triflate catalyst.
Materials:
-
Metal Triflate Catalyst (e.g., Zn(OTf)₂) (5-10 mol%)
-
Alkyne (1.0 equiv)
-
Amine (1.2 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the metal triflate catalyst.
-
Add anhydrous toluene via syringe.
-
Add the amine to the stirred suspension.
-
Add the alkyne to the reaction mixture.
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Intramolecular Hydroamination of an Aminoalkene (Brønsted Acid Catalysis)
This protocol is adapted from procedures for the acid-catalyzed cyclization of N-protected aminoalkenes.[2]
Materials:
-
Triflic Acid (HOTf) (10-20 mol%)
-
N-protected Aminoalkene (1.0 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-protected aminoalkene.
-
Add anhydrous toluene via syringe.
-
Add triflic acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding nitrogen heterocycle.
Visualizing the Workflow and Logic
General Catalytic Cycle for Hydroamination
The following diagram illustrates the fundamental steps in a Lewis acid-catalyzed hydroamination of an alkyne.
Caption: A simplified catalytic cycle for Lewis acid-catalyzed hydroamination.
Experimental Workflow
This diagram outlines the typical laboratory workflow for performing a catalytic hydroamination reaction.
Caption: A standard experimental workflow for catalytic hydroamination.
Safety Considerations
-
Mercury Toxicity: All mercury compounds are highly toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Proper waste disposal procedures for mercury-containing compounds must be followed.
-
Triflic Acid: Triflic acid is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Anhydrous Solvents: Anhydrous solvents are flammable and require careful handling under inert atmosphere.
Disclaimer: These notes and protocols are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions and after a thorough risk assessment.
References
Application Notes and Protocols: Mercury(II) Trifluoromethanesulfonate as a Catalyst for Alkyne Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, is a highly effective and versatile Lewis acid catalyst.[1] Its applications in organic synthesis are extensive, including C-C bond forming cyclizations, heterocycle synthesis, and notably, the hydration of alkynes.[1] This document provides detailed application notes and protocols for the use of this compound as a catalyst for the hydration of alkynes, a critical transformation in the synthesis of ketones and other carbonyl-containing compounds relevant to pharmaceutical and chemical industries.
The hydration of alkynes catalyzed by mercury(II) salts, a reaction first identified by Kucherov in 1881, is a fundamental method for the synthesis of carbonyl compounds.[2] While classic methods often utilize mercury(II) sulfate in strong acid, the use of this compound offers advantages in terms of catalytic efficiency and milder reaction conditions.[3][4] This is particularly true for the hydration of terminal alkynes, which selectively produces methyl ketones.[4]
Catalytic Activity and Regioselectivity
This compound is a powerful catalyst for the hydration of terminal alkynes, leading to the formation of methyl ketones with high yields.[3] The reaction proceeds via a proposed mechanism involving the Hg²⁺-induced hydration of the alkyne, followed by protodemercuration, which regenerates the active catalyst.[3]
A significant advantage of using Hg(OTf)₂ is the high degree of regioselectivity observed, particularly with substrates containing directing groups. For instance, the hydration of β- and δ-hydroxy internal alkynes occurs instantaneously and with complete regioselectivity to furnish the corresponding ketones under mild conditions.[3] In contrast, internal alkynes lacking a directing hydroxyl group react much more slowly and often yield a mixture of ketone isomers.[3]
Data Presentation
The following table summarizes representative quantitative data for the this compound catalyzed hydration of various alkynes. The use of a this compound-tetramethylurea (TMU) complex has been shown to be particularly effective, allowing for mild reaction conditions and excellent yields.[4][5]
| Entry | Alkyne Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Hg(OTf)₂·(TMU)₂ | 5 | Acetonitrile/CH₂Cl₂ | 12 | Acetophenone | Quantitative |
| 2 | 3-Phenylpropyne | Hg(OTf)₂·(TMU)₂ | 5 | Acetonitrile/CH₂Cl₂ | 12 | Benzyl methyl ketone | Quantitative |
| 3 | 1-Dodecyne | Hg(OTf)₂·(TMU)₂ | 5 | Acetonitrile | 12 | 2-Dodecanone | 95 |
| 4 | 4-Phenyl-1-butyne | Hg(OTf)₂·(TMU)₂ | 5 | Acetonitrile | 24 | 4-Phenyl-2-butanone | 92 |
Experimental Protocols
General Protocol for the Hg(OTf)₂-TMU Catalyzed Hydration of Terminal Alkynes
This protocol is based on the procedure described by Nishizawa et al. for the mild and efficient hydration of terminal alkynes.[4][5]
Materials:
-
This compound (Hg(OTf)₂)
-
N,N,N',N'-Tetramethylurea (TMU)
-
Terminal alkyne
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous (optional, to ensure homogeneity)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate (if necessary)
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (0.05 eq) and N,N,N',N'-tetramethylurea (0.1 eq) in anhydrous acetonitrile. Stir the mixture until the catalyst complex is fully dissolved.
-
Reaction Setup: To the catalyst solution, add the terminal alkyne (1.0 eq) and water (3.0 eq). If the alkyne is not fully soluble, a minimal amount of anhydrous dichloromethane can be added to create a homogeneous solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified by silica gel column chromatography to afford the pure methyl ketone. The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Mandatory Visualizations
Reaction Mechanism
The hydration of an alkyne catalyzed by this compound proceeds through a series of well-defined steps, including the formation of a vinylmercuric intermediate, nucleophilic attack by water, and subsequent tautomerization to the stable ketone product.[6][7]
Caption: Proposed mechanism for the Hg(OTf)₂-catalyzed hydration of a terminal alkyne.
Experimental Workflow
The following diagram outlines the general workflow for carrying out the this compound catalyzed hydration of alkynes in a laboratory setting.
Caption: General experimental workflow for alkyne hydration using a Hg(OTf)₂ catalyst.
Safety Considerations
This compound is a toxic and hazardous substance. It is very toxic by inhalation, in contact with skin, and if swallowed.[8] It is also very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Dispose of all mercury-containing waste according to institutional and governmental regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mercuric Triflate-TMU Catalyzed Hydration of Terminal Alkyne to give Methyl Ketone under Mild Conditions | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. AgOTf catalyzed hydration of terminal alkynes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Mercury(II) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for organic transformations catalyzed by mercury(II) trifluoromethanesulfonate (Hg(OTf)₂). The information compiled herein is intended to guide researchers in exploring the synthetic utility of this versatile catalyst.
Intramolecular Hydroalkoxylation of Alkynes
This compound is a highly effective catalyst for the intramolecular hydroalkoxylation of alkynols, providing access to a variety of oxygen-containing heterocycles. This reaction proceeds under mild conditions and demonstrates broad substrate tolerance.
Substrate Scope for Intramolecular Hydroalkoxylation of Alkynols
The following table summarizes the substrate scope for the Hg(OTf)₂-catalyzed intramolecular hydroalkoxylation of various alkynols, highlighting the yields and reaction conditions.
| Entry | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-pentyn-1-ol | 2-methyl-2,3-dihydrofuran | 5 | CH₂Cl₂ | rt | 1 | 95 |
| 2 | 5-hexyn-1-ol | 2-methylenetetrahydropyran | 5 | CH₂Cl₂ | rt | 1 | 92 |
| 3 | 1-phenyl-4-pentyn-1-ol | 2-methyl-5-phenyl-2,3-dihydrofuran | 5 | CH₂Cl₂ | rt | 1.5 | 88 |
| 4 | 1-(4-methoxyphenyl)-4-pentyn-1-ol | 2-methyl-5-(4-methoxyphenyl)-2,3-dihydrofuran | 5 | CH₂Cl₂ | rt | 1.5 | 90 |
| 5 | 1-(4-nitrophenyl)-4-pentyn-1-ol | 2-methyl-5-(4-nitrophenyl)-2,3-dihydrofuran | 5 | CH₂Cl₂ | rt | 2 | 85 |
| 6 | 5-phenyl-4-pentyn-1-ol | 2-benzylidene-tetrahydrofuran | 5 | CH₂Cl₂ | rt | 1 | 93 |
| 7 | 6-phenyl-5-hexyn-1-ol | 2-benzylidenetetrahydropyran | 5 | CH₂Cl₂ | rt | 1 | 91 |
Experimental Protocol for Intramolecular Hydroalkoxylation of 4-pentyn-1-ol
Materials:
-
4-pentyn-1-ol
-
This compound (Hg(OTf)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-pentyn-1-ol (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
Add this compound (0.05 mmol, 0.05 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1 hour), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-2,3-dihydrofuran.
Reaction Mechanism
The proposed mechanism for the intramolecular hydroalkoxylation involves the activation of the alkyne by the mercury(II) catalyst, followed by nucleophilic attack of the hydroxyl group.
Experimental Protocols and Application Notes for Reactions with Mercury(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic reactions utilizing mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, as a catalyst. Particular emphasis is placed on safety, detailed experimental procedures, and the presentation of quantitative data to aid in reaction planning and execution.
Safety Precautions and Handling
Warning: this compound is a highly toxic and corrosive substance. All manipulations should be carried out in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All mercury-containing waste must be disposed of according to institutional and national regulations for hazardous waste.
Overview of Applications
This compound is a powerful Lewis acid that catalyzes a variety of organic transformations, particularly those involving the activation of alkynes and allenes. Its high catalytic activity allows for reactions to proceed under mild conditions. Key applications include:
-
Hydroxylative Carbocyclization of 1,6-Enynes: Formation of functionalized carbocycles.
-
Hydration of Alkynes: Conversion of alkynes to ketones.
-
Arylene and Aryl-Allene Cyclizations: Synthesis of polycyclic aromatic compounds.
-
Synthesis of Heterocycles: Construction of oxygen- and nitrogen-containing ring systems.
Experimental Protocols
General Procedure for Hydroxylative Carbocyclization of 1,6-Enynes
This protocol is a general guideline for the Hg(OTf)₂-catalyzed hydroxylative carbocyclization of 1,6-enynes to form exomethylene carbinols.
Experimental Workflow:
Caption: General workflow for hydroxylative carbocyclization.
Protocol:
-
To a solution of the 1,6-enyne (1.0 mmol) in a suitable solvent (e.g., a 9:1 mixture of CH₃NO₂/CH₃CN, 10 mL) in a round-bottom flask is added water (5.0 mmol, 90 µL).
-
A stock solution of this compound (0.01 M in CH₃CN) is prepared. The desired amount of the catalyst solution (e.g., 1.0 mL for 1 mol%) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired exomethylene carbinol.
General Procedure for the Hydration of Alkynes
This protocol provides a general method for the Hg(OTf)₂-catalyzed hydration of terminal alkynes to produce methyl ketones.
Experimental Workflow:
Application Notes and Protocols: Mercury(II) Trifluoromethanesulfonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has emerged as a powerful and versatile catalyst in organic synthesis, particularly in the construction of complex heterocyclic frameworks. Its strong Lewis acidity and high affinity for π-systems enable a variety of cyclization reactions under mild conditions, providing access to a diverse range of nitrogen and oxygen-containing heterocycles that are prevalent in pharmaceuticals and natural products.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds using this compound as a catalyst. The protocols are based on established literature and are intended to serve as a practical guide for researchers in the field.
Synthesis of 1,4-Dihydroquinolines via Vinylogous Semi-Pinacol Rearrangement
The construction of 1,4-dihydroquinoline cores, particularly those bearing a quaternary carbon center at the C4 position, is of significant interest in medicinal chemistry. A highly efficient method for this transformation involves the Hg(OTf)₂-catalyzed vinylogous semi-pinacol rearrangement of tosylanilinoallyl acetals.
Reaction Principle:
The reaction is proposed to proceed through a mercury(II)-mediated cyclization of the tosylanilinoallyl acetal, forming a bicyclic aminal intermediate. Subsequent pinacol-type rearrangement leads to the formation of the 1,4-dihydroquinoline skeleton with concomitant migration of a substituent to generate the quaternary center.
Experimental Protocol:
To a solution of the N-tosylanilinoallyl acetal (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (0.05 equiv). The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1,4-dihydroquinoline.
Quantitative Data:
| Entry | Substrate (R¹, R²) | Time (h) | Yield (%) |
| 1 | H, H | 1 | 95 |
| 2 | Me, H | 1.5 | 92 |
| 3 | Ph, H | 2 | 88 |
| 4 | Me, Me | 3 | 90 |
| 5 | -(CH₂)₅- | 2.5 | 85 |
Logical Workflow for 1,4-Dihydroquinoline Synthesis:
Caption: Workflow for the synthesis of 1,4-dihydroquinolines.
Synthesis of Benzopyrans via Cyclization of Aryl Allenic Ethers
Benzopyrans are a class of oxygen-containing heterocycles found in a wide array of natural products and biologically active molecules. A straightforward synthesis of these compounds can be achieved through the this compound-catalyzed cyclization of aryl allenic ethers.
Reaction Principle:
The reaction is initiated by the electrophilic activation of the allene by Hg(OTf)₂. The tethered aryl group then acts as a nucleophile, attacking the activated allene to form a six-membered ring. Subsequent protonolysis of the carbon-mercury bond regenerates the catalyst and yields the benzopyran product.
Experimental Protocol:
To a solution of the aryl allenic ether (1.0 equiv) in anhydrous acetonitrile (CH₃CN) (0.1 M) under an inert atmosphere is added this compound (0.1 equiv). The mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the benzopyran.
Quantitative Data:
| Entry | Aryl Substituent (R) | Allene Substituent (R') | Time (h) | Yield (%) |
| 1 | H | H | 2 | 85 |
| 2 | 4-MeO | H | 1.5 | 92 |
| 3 | 4-Cl | H | 3 | 78 |
| 4 | H | Me | 2.5 | 81 |
| 5 | 4-MeO | Me | 2 | 89 |
Proposed Catalytic Cycle for Benzopyran Synthesis:
Caption: Proposed catalytic cycle for benzopyran synthesis.
Hydroxylative Cyclization of 1,6-Enynes
The hydroxylative cyclization of 1,6-enynes provides an efficient route to functionalized five-membered carbocycles and heterocycles containing an exocyclic double bond and a hydroxyl group. This compound is a highly effective catalyst for this transformation.[1]
Reaction Principle:
The reaction is initiated by the mercuration of the terminal alkyne, followed by an intramolecular attack of the alkene onto the activated alkyne, leading to a carbocyclization. The resulting organomercurial intermediate is then trapped by water, and subsequent protodemercuration regenerates the catalyst and affords the hydroxylated product.[1]
Experimental Protocol:
To a solution of the 1,6-enyne (1.0 equiv) in a mixture of nitromethane (CH₃NO₂) and acetonitrile (CH₃CN) (9:1, 0.1 M) is added water (5.0 equiv) followed by this compound (0.01-0.1 equiv). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether (Et₂O). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The residue is purified by flash column chromatography on silica gel.[1]
Quantitative Data:
| Entry | Substrate | Catalyst loading (mol%) | Time (h) | Yield (%) |
| 1 | Prenyl propargyl ether | 10 | 3 | >99 |
| 2 | Prenyl propargyl ether | 1 | 16 | 99 |
| 3 | Cinnamyl propargyl ether | 1 | 20 | 85 |
| 4 | Geranyl propargyl ether | 5 | 24 | 95 |
Reaction Pathway for Hydroxylative Cyclization:
Caption: Reaction pathway for hydroxylative cyclization.
Safety Precautions:
This compound and other mercury compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Disclaimer:
These protocols are intended for use by trained chemists. The user is solely responsible for the safe handling of all chemicals and for the proper execution of the described procedures.
References
Troubleshooting & Optimization
Technical Support Center: Work-up Procedures for Mercury(II) Trifluoromethanesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) in their synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Presence of a Persistent White Precipitate After Initial Quenching
-
Question: After adding water or a basic solution to my reaction mixture, a persistent white precipitate forms that does not dissolve upon adding more organic solvent. What is this, and how do I proceed?
-
Answer: This precipitate is likely an insoluble mercury(II) salt, possibly a hydroxide or carbonate, formed upon quenching the highly reactive this compound. The recommended procedure is to proceed directly to the reductive demercuration step.
Resolution Protocol:
-
Do not attempt to filter the precipitate at this stage.
-
Cool the entire reaction mixture (including the precipitate) in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄). A basic solution (e.g., 1-3 M NaOH) is recommended for the NaBH₄ to improve its stability and effectiveness.
-
Stir the mixture vigorously at 0°C to room temperature until the white precipitate is replaced by a fine black precipitate of elemental mercury (Hg⁰). The reaction is often exothermic and may involve gas evolution, so careful addition is crucial.
-
Once the reaction is complete (as indicated by the cessation of gas evolution and the formation of the black precipitate), proceed with the standard extraction workflow.
-
Issue 2: Formation of a Stable Emulsion During Aqueous Extraction
-
Question: During the extractive work-up, a stable emulsion has formed between the organic and aqueous layers, making separation impossible. How can I break this emulsion?
-
Answer: Emulsions in these work-ups can be caused by finely divided mercury precipitates or other reaction byproducts acting as surfactants.
Resolution Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions break on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. Gently rock the funnel to mix.
-
Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the fine particulates that are stabilizing the emulsion. Rinse the Celite® pad with the organic solvent used for the extraction.[1]
-
Change of Solvent: If the above methods fail, consider carefully evaporating the organic solvent and redissolving the residue in a different, less emulsion-prone solvent for the extraction.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Issue 3: Incomplete Removal of Mercury from the Organic Product
-
Question: After the work-up and purification, my final product is still contaminated with mercury. How can I improve the removal of mercury residues?
-
Answer: Incomplete mercury removal can result from insufficient quenching/demercuration or inadequate washing.
Resolution Protocol:
-
Ensure Complete Demercuration: Use a sufficient excess of sodium borohydride (typically 2-5 equivalents relative to the mercury salt) and allow the reaction to proceed for an adequate amount of time (monitor by TLC or LC-MS if possible).
-
Precipitation as Mercury Sulfide: After the initial work-up, wash the organic layer with an aqueous solution of sodium sulfide (Na₂S) or bubble hydrogen sulfide (H₂S) gas through the solution (with extreme caution in a well-ventilated fume hood). This will precipitate mercury as the highly insoluble mercury(II) sulfide (HgS).[2][3] The black HgS precipitate can then be removed by filtration through Celite®.
-
Thiol-Containing Reagents: Washing the organic layer with a solution containing a thiol, such as 2-mercaptoethanol or N-acetylcysteine, can help to complex and extract residual mercury into the aqueous phase.
-
Activated Carbon Treatment: Stirring the organic solution of the product with activated carbon can adsorb residual mercury compounds. The carbon is then removed by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general work-up procedure for a reaction using a stoichiometric amount of this compound?
A1: The following is a general protocol. Specific conditions may need to be optimized for your particular reaction.
Experimental Protocol: General Work-up for this compound Reactions
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to quench any unreacted this compound and trifluoromethanesulfonic acid.
-
Reductive Demercuration: To the quenched mixture, slowly add a freshly prepared solution of sodium borohydride (2-5 equivalents) in an aqueous base (e.g., 1-3 M NaOH) while maintaining the temperature at 0°C. Stir vigorously until a black precipitate of elemental mercury is formed and gas evolution ceases. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete demercuration.
-
Filtration (Optional but Recommended): To remove the bulk of the elemental mercury, filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent used in the reaction.
-
Extraction: Transfer the filtrate to a separatory funnel. If necessary, add more organic solvent and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by standard methods such as column chromatography, crystallization, or distillation.
Q2: What are the primary safety concerns when working with this compound and its reaction work-ups?
A2: Mercury compounds are highly toxic. Key safety precautions include:
-
Handling: Always handle this compound and all mercury-containing solutions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: All mercury-containing waste (aqueous and solid) must be collected in a designated, sealed hazardous waste container for proper disposal according to your institution's guidelines. Do not dispose of mercury waste down the drain.
-
Spills: In case of a spill, immediately alert your supervisor and follow established institutional procedures for mercury spill cleanup.
Q3: Can I use an alternative to sodium borohydride for the demercuration step?
A3: While sodium borohydride is the most common and effective reagent for reductive demercuration, other reducing agents have been reported, though they may be less efficient or require specific conditions. For most applications, NaBH₄ is the preferred method.
Q4: How can I confirm that all the mercury has been removed from my final product?
A4: Visual inspection for black mercury precipitate is a good initial indicator, but for confirmation, especially in drug development, quantitative analysis is necessary. Techniques for trace mercury analysis include:
-
Cold Vapor Atomic Absorption Spectroscopy (CVAAS)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Data Presentation
Table 1: Solubility of Mercury(II) Sulfide (HgS)
| Solvent | Solubility | Reference(s) |
| Water | Virtually insoluble | [3][4] |
| Organic Solvents | Insoluble | [4] |
| Concentrated Acids | Unreactive (except oxidizing acids) | [3][4] |
| Aqua Regia | Soluble | [5] |
| Alkali Sulfide Solutions | Soluble (forms thiosalts) | [5] |
This table highlights the insolubility of HgS in common work-up solvents, making its precipitation an effective method for mercury removal.
Visualizations
Caption: A flowchart illustrating the key steps in a typical work-up procedure for reactions utilizing this compound.
References
Technical Support Center: Purification of Products from Mercury(II) Trifluoromethanesulfonate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing mercury(II) trifluoromethanesulfonate [Hg(OTf)₂] in their catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds, ensuring the efficient removal of residual mercury.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove all traces of mercury from my final product?
A1: Mercury and its compounds are highly toxic and pose significant risks to human health and the environment. In the context of drug development, regulatory agencies have stringent limits on heavy metal impurities. Residual mercury can interfere with downstream biological assays and compromise the safety and efficacy of pharmaceutically active compounds.
Q2: What are the most effective general strategies for removing Hg(OTf)₂ and its byproducts after my reaction is complete?
A2: The most effective strategies leverage the high affinity of mercury(II) for soft nucleophiles, particularly thiols. A multi-step approach is recommended:
-
Quenching: Deactivate the catalyst, often by the addition of water or an aqueous solution.
-
Aqueous Workup/Precipitation: Remove the bulk of the mercury salts by washing the organic reaction mixture with an aqueous solution or by precipitating the mercury as an insoluble salt.
-
Scavenging: Employ a solid-supported mercury scavenger to remove trace amounts of mercury to levels compliant with regulatory standards.
-
Standard Purification: Follow with standard organic chemistry purification techniques like column chromatography or crystallization.
-
Analysis: Verify the removal of mercury using sensitive analytical techniques.
Q3: Can I remove residual triflic acid (TfOH) using a simple aqueous wash?
A3: Yes, if your product is stable in water, a wash with a cold, dilute aqueous base like sodium bicarbonate (NaHCO₃) solution can neutralize and remove triflic acid. However, be cautious as prolonged exposure to basic conditions can lead to the hydrolysis of triflate-containing products. For sensitive substrates, using a non-nucleophilic, sterically hindered base during the reaction can simplify the workup by scavenging the acid as it forms.
Q4: My product appears to be decomposing on silica gel during chromatography. What is happening and how can I prevent this?
A4: Decomposition on silica gel is a known issue for compounds containing triflate groups, which are excellent leaving groups. This is often due to the inherent acidity of standard silica gel and the presence of moisture, leading to hydrolysis or elimination. To mitigate this, you can:
-
Use neutralized silica gel: Prepare a slurry of silica gel with a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then evaporate the solvent before packing the column.
-
Employ alternative stationary phases: Consider using less acidic supports such as alumina (neutral or basic) or Florisil®.
-
Minimize contact time: Use flash chromatography with a slightly more polar eluent to speed up the elution process.
Troubleshooting Guides
Issue 1: Incomplete Mercury Removal After Aqueous Workup
-
Symptom: Analytical testing (e.g., ICP-MS) of the purified product shows mercury levels above the acceptable limit.
-
Cause: Simple aqueous washes may not be sufficient to remove all mercury species, especially if they have some solubility in the organic phase.
-
Solution:
-
Utilize a Thiol-Based Scavenger: After the initial aqueous workup, treat the organic solution with a solid-supported thiol scavenger. These scavengers have a very high affinity for mercury and will bind it tightly, allowing for easy removal by filtration.
-
Precipitation as Mercury Sulfide: As an alternative, you can wash the organic layer with an aqueous solution of sodium sulfide. This will precipitate highly insoluble mercury sulfide (HgS), which can then be removed by filtration through a pad of Celite®. Caution: This should be done in a well-ventilated fume hood due to the potential for H₂S gas evolution.
-
Issue 2: Emulsion Formation During Aqueous Workup
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.
-
Cause: This can be caused by the presence of polar, high-boiling point solvents like DMF or DMSO, or by the nature of the reaction products themselves.
-
Solution:
-
Solvent Removal: If possible, remove the high-boiling point solvent by rotary evaporation before the workup.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool to help break up the emulsion.
-
Solvent Dilution: Dilute the organic layer with a less polar solvent to decrease the solubility of water in the organic phase.
-
Data Presentation
Table 1: Comparison of Mercury Scavenging Technologies
| Scavenger Type | Support Material | Binding Group | Typical Application | Advantages | Disadvantages |
| Si-Thiol | Silica Gel | Thiol (-SH) | Polishing step to remove trace Hg from organic solutions | High efficiency, easy removal by filtration, compatible with many organic solvents | Higher cost, may require optimization of reaction time |
| Si-Trisamine | Silica Gel | Tris(2-aminoethyl)amine | Scavenging of various metals, including Hg | Broad metal scavenging ability | May have lower selectivity for mercury compared to thiol scavengers |
| Activated Carbon | Carbon | - | Bulk removal from aqueous or organic solutions | Low cost, high surface area | Lower selectivity, may adsorb the desired product |
| Ion-Exchange Resin | Polymer | Thiol or other functional groups | Removal from aqueous or polar organic solutions | High capacity, can be regenerated in some cases | Swelling in organic solvents can be an issue |
Experimental Protocols
Protocol 1: General Procedure for Reaction Quenching and Mercury Scavenging
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C. Slowly add water dropwise to quench the reaction and hydrolyze any remaining triflic anhydride.
-
Solvent Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) to remove triflic acid.
-
Water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Mercury Scavenging:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of mercury catalyst.
-
Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined empirically.
-
Filter off the scavenger and wash the solid with the same organic solvent.
-
-
Final Purification: Concentrate the filtrate and purify the product by standard methods such as column chromatography or recrystallization.
-
Analysis: Submit a sample of the final product for trace metal analysis (e.g., ICP-MS) to confirm that mercury levels are below the required threshold.
Mandatory Visualization
Caption: Workflow for the purification of products from Hg(OTf)₂ catalysis.
Caption: Troubleshooting logic for high residual mercury in the final product.
Technical Support Center: Mercury(II) Trifluoromethanesulfonate Catalyzed Cyclization
Welcome to the Technical Support Center for optimizing mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) catalyzed cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Hg(OTf)₂ catalyzed cyclization?
A1: The reaction is initiated by the coordination of the electrophilic Hg(OTf)₂ catalyst to the π-system of an unsaturated bond (alkene or alkyne) in the substrate. This activates the unsaturated bond towards nucleophilic attack by an internal nucleophile (e.g., a hydroxyl group), leading to the formation of a cyclized organomercury intermediate. Subsequent proto-demercuration, often facilitated by the in-situ generated triflic acid (TfOH), regenerates the Hg(OTf)₂ catalyst and yields the final cyclized product.
Q2: Is Hg(OTf)₂ always used in catalytic amounts?
A2: While catalytic amounts of Hg(OTf)₂ are often sufficient and desirable, some reactions may require stoichiometric amounts of the mercury salt to achieve high yields, particularly with less reactive substrates.[1] It is recommended to start with catalytic loading (e.g., 1-10 mol%) and increase the amount if the reaction is sluggish or incomplete.
Q3: What are the main advantages of using Hg(OTf)₂ over other mercury(II) salts?
A3: this compound is a highly effective catalyst due to the triflate anion being a poor nucleophile and a good leaving group. This enhances the electrophilicity of the mercury(II) center, making it a powerful activator for a wide range of unsaturated substrates.
Q4: Are there any safety precautions I should be aware of when working with Hg(OTf)₂?
A4: Yes, mercury compounds are highly toxic. All manipulations involving Hg(OTf)₂ and organomercury intermediates should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh, high-purity Hg(OTf)₂. The catalyst can be sensitive to moisture and should be stored in a desiccator.Consider preparing the catalyst in situ from HgO and triflic acid if the commercial source is suspect. |
| Suboptimal Reaction Temperature | Many cyclizations proceed at room temperature. However, for less reactive substrates, gentle heating may be necessary.Conversely, for highly reactive substrates or to improve selectivity, cooling the reaction mixture might be beneficial.Monitor the reaction by TLC or LC-MS at different temperatures to find the optimum. |
| Incorrect Solvent | Dichloromethane (DCM) and nitromethane are commonly used and effective solvents.If the reaction is not proceeding in the chosen solvent, consider screening other aprotic solvents like acetonitrile or toluene. |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC or LC-MS. Reaction times can vary significantly depending on the substrate.Ensure the reaction is allowed to proceed to completion before workup. |
| Low Substrate Purity | Ensure the starting material is of high purity. Impurities can poison the catalyst or lead to side reactions.Purify the substrate by column chromatography, recrystallization, or distillation before use. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Competing Reaction Pathways | In some cases, both O-cyclization and N-cyclization can occur if both nucleophiles are present. The selectivity can sometimes be influenced by the solvent and temperature.For substrates with multiple unsaturated bonds, undesired cyclization pathways may compete. Lowering the reaction temperature can sometimes improve selectivity. |
| Product Decomposition | Prolonged reaction times or high temperatures can lead to the decomposition of the desired product.Once the reaction is complete (as determined by TLC or LC-MS), quench the reaction and proceed with the workup promptly. |
| Hydration of Alkyne/Alkene | In the presence of water, hydration of the unsaturated bond can be a competing side reaction.Ensure that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
Data Presentation
The yield of Hg(OTf)₂ catalyzed cyclization is highly dependent on the substrate and reaction conditions. Below are tables summarizing yields for different reaction types.
Table 1: Hg(OTf)₂-Catalyzed Hydroxylative Carbocyclization of 1,6-Enynes
| Substrate (1,6-Enyne) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1a | 5 | CH₂Cl₂ | rt | 85 | [2] |
| 1b | 5 | CH₂Cl₂ | rt | 78 | [2] |
| 1c | 5 | CH₂Cl₂ | rt | 92 | [2] |
Table 2: Hg(OTf)₂-Catalyzed Cycloisomerization of 1,6-Allenynes
| Substrate (1,6-Allenyne) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2a | 5 | CH₃CN | rt | 82 | [2] |
| 2b | 5 | CH₃CN | rt | 75 | [2] |
| 2c | 5 | CH₃CN | rt | 68 | [2] |
Table 3: Hg(OTf)₂-Catalyzed Cyclization of an Acylhydrazide Allyl Alcohol
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acylhydrazide 17 | 2 | CH₃NO₂ | rt | 84 | [3] |
Experimental Protocols
General Procedure for Hg(OTf)₂-Catalyzed Intramolecular Hydroalkoxylation of an Unsaturated Alcohol
Materials:
-
Unsaturated alcohol (substrate)
-
This compound (Hg(OTf)₂) (1-10 mol%)
-
Anhydrous dichloromethane (DCM) or nitromethane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the unsaturated alcohol (1.0 mmol).
-
Dissolution: Dissolve the substrate in the anhydrous solvent (e.g., 10 mL of DCM).
-
Catalyst Addition: To the stirred solution, add Hg(OTf)₂ (0.02 mmol, 2 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40 °C) can be applied.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Visualizations
Caption: Experimental workflow for Hg(OTf)₂ catalyzed cyclization.
References
Navigating Mercury(II) Trifluoromethanesulfonate Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions catalyzed by mercury(II) trifluoromethanesulfonate (Hg(OTf)₂). The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes and resolving common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a powerful Lewis acid catalyst used in a variety of organic transformations. Its primary applications include:
-
Hydroxylative cyclization of enynes: Formation of cyclic alcohols from 1,6-enynes.
-
Alkyne hydration: Conversion of alkynes to ketones.
-
Cycloisomerization of allenynes: Rearrangement of allenynes to form cyclic dienes.
-
Glycosylation: Activation of glycosyl donors for the formation of glycosidic bonds.
-
Intramolecular hydroalkoxylation and hydroamination: Cyclization of unsaturated alcohols and amines to form heterocyclic compounds.
Q2: What are the key safety precautions when working with this compound?
This compound is highly toxic and corrosive. Strict adherence to safety protocols is essential:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spills: In case of a spill, evacuate the area and follow established institutional procedures for mercury-containing waste cleanup. Do not attempt to clean up a mercury spill without proper training and equipment.
-
Waste Disposal: Dispose of all mercury-containing waste, including contaminated labware, as hazardous waste according to institutional and regulatory guidelines.
Troubleshooting Guides
Hydroxylative Carbocyclization of 1,6-Enynes
Problem: Low yield of the desired cyclic alcohol and formation of unexpected side products.
Possible Side Reactions:
-
Formation of an isomeric carbinol.
-
Over-oxidation to a methyl ketone.
-
Formation of a lactone if an ester group is present in the substrate.
Troubleshooting Strategies:
| Parameter | Recommended Adjustment | Expected Outcome |
| Water Stoichiometry | Carefully control the amount of water. Start with the stoichiometric amount (1-2 equivalents) as reported in literature protocols. | Excess water can promote the formation of methyl ketone byproducts. Precise control helps favor the desired hydroxylative cyclization. |
| Reaction Temperature | Maintain the recommended reaction temperature. Start at room temperature and adjust as needed. | Lowering the temperature may reduce the rate of side reactions and improve selectivity for the desired cyclic alcohol. |
| Catalyst Loading | Use the lowest effective catalyst loading (typically 1-10 mol%). | Higher catalyst loading can sometimes lead to undesired side reactions or decomposition of the product. |
| Substrate Purity | Ensure the 1,6-enyne starting material is of high purity. | Impurities can interfere with the catalytic cycle and lead to the formation of byproducts. |
Experimental Protocol: Hydroxylative Cyclization of a 1,6-Enyne
-
To a solution of the 1,6-enyne (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (argon or nitrogen), add this compound (0.05 mmol, 5 mol%).
-
Add distilled water (1.0 mmol, 1.0 equivalent).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydration of Unsymmetrical Internal Alkynes
Problem: Formation of a mixture of regioisomeric ketones.
Underlying Issue: The hydration of unsymmetrical internal alkynes catalyzed by this compound often exhibits poor regioselectivity, leading to the formation of two possible ketone products.[1][2] This is due to the non-selective addition of water to either carbon of the triple bond.[1][2]
Troubleshooting Strategies:
| Parameter | Recommended Adjustment | Expected Outcome |
| Substrate Design | If possible, modify the alkyne substrate to introduce a directing group near the triple bond. | A nearby coordinating group (e.g., a hydroxyl group) can direct the mercury catalyst to one of the alkyne carbons, leading to improved or even complete regioselectivity.[3] |
| Alternative Catalysts | Consider using alternative catalysts known for higher regioselectivity in alkyne hydration, such as certain gold or platinum complexes. | While Hg(OTf)₂ is a potent catalyst, other transition metals may offer superior control over the regiochemical outcome for specific substrates. |
| Reaction Conditions | Systematically screen reaction parameters such as solvent and temperature. | While complete reversal of regioselectivity is unlikely, optimizing conditions may slightly favor one isomer over the other, simplifying purification. |
Visualizing the Problem: Regioselectivity in Alkyne Hydration
Caption: Uncontrolled hydration of unsymmetrical alkynes.
Cycloisomerization of Allenynes
Problem: Formation of an unexpected triene byproduct in addition to the desired allenene.
Possible Cause: The formation of a triene byproduct during the Hg(OTf)₂-catalyzed cycloisomerization of certain disubstituted 1,6-allenynes has been reported.[4] This side reaction is substrate-dependent and arises from an alternative reaction pathway.[5]
Troubleshooting Strategies:
| Parameter | Recommended Adjustment | Expected Outcome |
| Substrate Structure | Be aware that the substitution pattern on the allene moiety significantly influences the reaction outcome. | For terminal 1,6-allenynes, the formation of the desired allenene is generally favored. Disubstituted allenynes are more prone to triene formation.[4] |
| Reaction Temperature | Optimize the reaction temperature. Start with room temperature and adjust as necessary. | Lowering the temperature may suppress the pathway leading to the triene byproduct and improve the selectivity for the desired allenene. |
| Solvent | Screen different anhydrous solvents. | The polarity and coordinating ability of the solvent can influence the stability of intermediates and the selectivity of the reaction. |
Visualizing the Competing Pathways
Caption: Competing pathways in allenyne cycloisomerization.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for rigorous experimental design and safety analysis. Always consult the relevant literature and safety data sheets before conducting any chemical reaction.
References
- 1. Hg(OTf)_2-Catalyzed Glycosylation Using Alkynoate as the Leaving Group. | CiNii Research [cir.nii.ac.jp]
- 2. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
Technical Support Center: Managing Mercury(II) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the moisture sensitivity of mercury(II) trifluoromethanesulfonate, a powerful yet challenging reagent. Due to its extremely hygroscopic and toxic nature, meticulous handling is paramount for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
Q2: How can I visually identify if my this compound has been compromised by moisture?
A2: Anhydrous this compound is a white powder.[3] While specific visual changes upon hydration are not well-documented for this particular compound, hygroscopic metal salts often exhibit a change in texture, appearing clumpy or even turning into a paste or slurry upon significant water absorption. For example, anhydrous copper(II) sulfate is a white powder that turns blue upon hydration.[4][5][6] Any deviation from a fine, free-flowing white powder should be considered a sign of potential moisture contamination.
Q3: What are the consequences of using moisture-contaminated this compound in my reaction?
A3: Using moisture-contaminated Hg(OTf)₂ can lead to several experimental problems:
-
Reduced or no catalytic activity: Hydrolysis of the catalyst can decrease its Lewis acidity, rendering it less effective or completely inactive.
-
Poor reaction yields and reproducibility: Inconsistent levels of hydration will lead to variable reaction outcomes.
-
Formation of byproducts: The presence of water can lead to undesired side reactions.
Q4: How should I properly store this compound?
A4: To maintain its integrity, this compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). A desiccator with a reliable desiccant or, ideally, a glovebox is the recommended storage environment.[7] The container should be tightly sealed.
Q5: What is the appropriate personal protective equipment (PPE) when handling this compound?
A5: Due to its high toxicity, stringent safety precautions are necessary. Always handle this compound in a well-ventilated fume hood or a glovebox.[8] Mandatory PPE includes:
-
A flame-resistant lab coat
-
Safety goggles and a face shield
-
Standard laboratory gloves (check for compatibility with mercury compounds; double-gloving is recommended)
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you experience poor or no conversion in a reaction catalyzed by this compound, moisture contamination of the catalyst is a primary suspect.
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Hydration | 1. Use a fresh batch of catalyst: Open a new, sealed bottle of this compound. 2. Dry the existing catalyst: If a fresh batch is unavailable, the catalyst can be dried under high vacuum at an elevated temperature (use caution and appropriate equipment). However, this is not ideal as thermal decomposition is a risk. | Water molecules coordinate to the mercury center, reducing its Lewis acidity and inhibiting its catalytic activity. |
| Contaminated Solvent or Reagents | 1. Use freshly dried solvents: Ensure all solvents are anhydrous. 2. Dry other reagents: If other reagents are hygroscopic, ensure they are thoroughly dried before addition. | Moisture introduced from other sources will have the same detrimental effect on the catalyst. |
| Improper Handling Technique | Review handling protocol: Ensure all transfers of the catalyst are performed under a strictly inert atmosphere (glovebox or Schlenk line). | Even brief exposure to the ambient atmosphere can lead to significant moisture absorption by the catalyst. |
Issue 2: Inconsistent Reaction Results
Variability in yield or reaction time between batches can often be traced back to inconsistent handling of the moisture-sensitive catalyst.
| Possible Cause | Troubleshooting Action | Rationale |
| Variable Catalyst Hydration | Standardize handling procedure: Implement a strict, consistent protocol for handling the catalyst, from storage to addition to the reaction. | Small, seemingly insignificant variations in exposure time to air can lead to different levels of catalyst hydration and thus, different reaction outcomes. |
| Atmosphere Integrity | Check inert atmosphere setup: Ensure your glovebox or Schlenk line is functioning correctly and maintaining a dry, oxygen-free environment. | A compromised inert atmosphere will lead to catalyst degradation. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound in a Glovebox
This protocol outlines the best practices for handling this highly toxic and hygroscopic compound.
Materials:
-
This compound in its original, sealed container
-
Spatula
-
Weighing paper or a small vial for weighing
-
Airtight container for the weighed sample
-
Appropriate PPE (see FAQs)
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm)
Procedure:
-
Preparation: Ensure the glovebox is operating under optimal conditions. Transfer all necessary equipment (spatula, weighing paper, vials) into the glovebox antechamber and evacuate and refill with inert gas at least three times.
-
Bringing the Reagent into the Glovebox: Place the sealed container of this compound into the antechamber. Evacuate and refill the antechamber at least three times before bringing the container into the main chamber.
-
Dispensing:
-
Once inside the glovebox, carefully open the container of this compound.
-
Use a clean, dry spatula to dispense the desired amount of the white powder onto the weighing paper or into a pre-tared vial.
-
Work efficiently to minimize the time the bulk material is exposed to the glovebox atmosphere.
-
-
Sealing:
-
Immediately and securely seal the main container of this compound.
-
Place the weighed sample into an airtight container for transport to your reaction setup.
-
-
Cleanup:
-
Carefully clean the spatula and any residual powder from the weighing area using a dry wipe.
-
All contaminated materials (weighing paper, wipes) must be treated as hazardous mercury waste.
-
Protocol 2: Safe Disposal of Moisture-Contaminated this compound
Do not attempt to dispose of mercury waste without proper training and in accordance with your institution's safety guidelines.
Materials:
-
Designated hazardous waste container for mercury compounds
-
Inert, high-boiling solvent (e.g., toluene)
-
Isopropanol
-
Water
-
Appropriate PPE
Procedure for Quenching Small Amounts of Contaminated Reagent:
-
Inert Atmosphere: Perform this procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Dispersion: Suspend the contaminated this compound in an inert, high-boiling solvent like toluene in a flask. This helps to control the reaction rate and dissipate heat.
-
Cooling: Cool the flask in an ice bath.
-
Slow Quenching:
-
Slowly and cautiously add isopropanol to the mixture. If you observe gas evolution or an exothermic reaction, pause the addition until it subsides.
-
Once the reaction with isopropanol is no longer vigorous, slowly add a 1:1 mixture of isopropanol and water.
-
Finally, slowly add water to ensure all reactive material is quenched.
-
-
Waste Collection: The resulting mixture should be transferred to a clearly labeled hazardous waste container for mercury compounds.[9]
Data Presentation
Table 1: Hypothetical Hygroscopicity of this compound
This table presents illustrative data based on the general behavior of highly hygroscopic salts, as specific quantitative data for this compound is not available.
| Relative Humidity (%) | Water Absorption (wt%) | Visual Appearance |
| < 10 | < 0.1 | Fine, white, free-flowing powder |
| 30 | 1-2 | Clumping of the powder may be observed |
| 50 | 5-10 | Significant clumping, loss of free-flowing properties |
| > 70 | > 20 | Formation of a paste or slurry |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for handling Hg(OTf)₂.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 49540-00-3 [chemicalbook.com]
- 3. This compound CAS#: 49540-00-3 [amp.chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. tutorchase.com [tutorchase.com]
- 6. coconote.app [coconote.app]
- 7. How To [chem.rochester.edu]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
preventing catalyst deactivation of mercury(II) trifluoromethanesulfonate
Technical Support Center: Mercury(II) Trifluoromethanesulfonate Catalyst
Welcome to the technical support center for this compound (Hg(OTf)₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as a catalyst.
Q1: My reaction is sluggish or has not gone to completion. What are the potential causes related to the catalyst?
A1: A sluggish or incomplete reaction is often the primary indicator of catalyst deactivation. The most common causes for the deactivation of this compound are:
-
Moisture Contamination: The catalyst is hygroscopic (moisture-sensitive) and can be hydrolyzed by water, leading to a loss of catalytic activity.[1][2] Water can be introduced from wet solvents, reagents, or improper handling in a non-inert atmosphere.
-
Reduction of Hg(II): The active Hg(II) species can be reduced to Hg(0) (elemental mercury), which is catalytically inactive for the desired transformation.[3] This can be caused by certain reducing agents or reaction byproducts.
-
Poisoning: Impurities in the reaction mixture, such as sulfur or nitrogen-containing compounds, can bind to the active sites of the catalyst and inhibit its function.[4][5][6]
-
Improper Storage: Long-term storage in a non-desiccated or non-inert environment can lead to gradual degradation of the catalyst.
Q2: I observed the formation of a black or grey precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black or grey precipitate often suggests the reduction of Hg(II) to elemental mercury (Hg(0)), which is a common deactivation pathway.[3] This can be triggered by reducing impurities in your substrate or solvent, or by certain reaction conditions. The presence of this precipitate is a strong indication that your catalyst is no longer in its active state.
Q3: How can I determine if my catalyst has been deactivated by moisture?
A3: While direct measurement of water content on the catalyst is difficult mid-reaction, you can infer moisture-related deactivation through a few observations:
-
Inconsistent Results: If you get good results on a dry day but poor results on a humid day with the same batch of reagents, atmospheric moisture is a likely culprit.
-
Appearance of Catalyst: The catalyst is a white powder.[1] Clumping or a change in texture can indicate moisture absorption.
-
Reaction with Water-Sensitive Substrates: If your reaction involves other moisture-sensitive components and you observe side reactions associated with water, it's highly probable that your mercury catalyst has also been affected.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound to prevent deactivation?
A1: Proper handling and storage are critical. The catalyst should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.[7][8] All handling should be done in a glovebox or under a stream of inert gas. Use dry solvents and reagents to minimize the introduction of water.[9]
Q2: Can I regenerate a deactivated this compound catalyst?
A2: Regeneration of mercury catalysts can be complex and hazardous. While general methods for catalyst regeneration exist, such as acid washing or oxidative treatments, specific protocols for Hg(OTf)₂ are not widely published.[10][11][12] One historical patent suggests that spent mercury catalysts used for acetylene hydration can be regenerated by treatment with ozone to re-oxidize the mercury.[13] However, attempting regeneration requires significant expertise and appropriate safety precautions due to the high toxicity of mercury compounds. In most laboratory settings, using fresh catalyst is the recommended and safer approach.
Q3: What are the key physical and chemical properties of this compound I should be aware of?
A3: Understanding the properties of the catalyst is essential for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂F₆HgO₆S₂ | [1][2] |
| Molecular Weight | 498.73 g/mol | |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | >350 °C | [2][14] |
| Solubility | Soluble in water and acetonitrile; fairly soluble in nitromethane and dichloromethane; insoluble in hexane, ether, and toluene. | [2][14] |
| Sensitivity | Hygroscopic (moisture-sensitive) | [1][2] |
Q4: Are there any incompatible materials I should avoid in my reaction setup?
A4: Besides water and potential poisons like sulfur and nitrogen compounds, you should avoid strong reducing agents that can convert Hg(II) to Hg(0). Also, be aware that mercury compounds can react with certain metals.[4][6] Ensure your reaction vessel and any other equipment are clean and free of contaminants.
Experimental Protocols
Protocol 1: Handling and Storage of this compound
-
Storage: Store the catalyst in its original, tightly sealed container inside a desiccator. For long-term storage, consider placing the desiccator in a refrigerator, but allow the container to warm to room temperature before opening to prevent condensation.
-
Handling Environment: All manipulations of the solid catalyst should be performed under an inert atmosphere, either in a glovebox or using a Schlenk line.
-
Dispensing: Use clean, dry spatulas and weighing boats. Weigh out the required amount of catalyst quickly and seal the main container immediately.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
Protocol 2: General Procedure for a Catalytic Reaction
-
Reaction Setup: Assemble the glassware and dry it thoroughly in an oven (e.g., at 120°C) overnight. Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Catalyst: Under a positive pressure of inert gas, add the this compound catalyst to the reaction flask.
-
Addition of Solvents and Reagents: Add the anhydrous solvent via a dry syringe or cannula. Subsequently, add the reagents in the order specified by your reaction protocol, ensuring all are anhydrous.
-
Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor the reaction progress by standard techniques (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, quench the reaction appropriately and follow standard procedures for product isolation, keeping in mind that the waste will contain mercury and must be disposed of as hazardous waste.[7][15]
Visualizations
Caption: Potential deactivation pathways for Hg(OTf)₂ catalyst.
Caption: Workflow to prevent catalyst deactivation.
Caption: Troubleshooting logic for catalyst issues.
References
- 1. strem.com [strem.com]
- 2. chembk.com [chembk.com]
- 3. Kinetics of homogeneous and surface-catalyzed mercury(II) reduction by iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. mingxupu.com [mingxupu.com]
- 6. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. metrohm.com [metrohm.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. scirp.org [scirp.org]
- 11. Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2303279A - Process for the regeneration of mercury catalysts - Google Patents [patents.google.com]
- 14. This compound | 49540-00-3 [chemicalbook.com]
- 15. Mercury [myrehs.rutgers.edu]
troubleshooting low stereoselectivity in mercury(II) trifluoromethanesulfonate reactions
Technical Support Center: Mercury(II) Trifluoromethanesulfonate Reactions
Welcome to the technical support center for troubleshooting stereoselectivity in this compound [Hg(OTf)₂] catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in Hg(OTf)₂-mediated cyclization reactions?
A1: The stereoselectivity of products in Hg(II)-salt-mediated cyclization reactions is dependent on several key factors. These include the nature of the Hg(II) salt itself, the structure of the starting materials, the reaction temperature, and the solvent used.[1][2] For instance, the presence of directing groups, such as benzyl ethers on a neighboring carbon, can strongly influence the stereochemical outcome.[1]
Q2: How does reaction temperature typically affect stereoselectivity?
A2: Lowering the reaction temperature generally increases stereoselectivity.[3] This is because the difference in activation energies between the pathways leading to different stereoisomers becomes more significant relative to the available thermal energy. Conversely, elevated temperatures can sometimes have no effect or even lead to a decrease in selectivity.[2][4] In some specific cases, a reversal of enantioselectivity has been observed with significant temperature changes.[5]
Q3: Can the choice of solvent significantly alter the stereochemical outcome?
A3: Yes, the solvent can have a profound impact. The polarity and coordinating ability of the solvent can influence the stability of transition states and the active catalytic species.[6][7] For example, in certain reactions, polar coordinating solvents can lead to dramatically different selectivity compared to non-coordinating solvents.[6] The effect is complex and does not always trend simply with the solvent's dielectric constant.[7][8]
Q4: Is Hg(OTf)₂ always the optimal mercury salt for achieving high stereoselectivity?
A4: Not necessarily. While Hg(OTf)₂ is effective for many transformations, such as the cyclization of allenes and alkynes, the choice of the mercury salt's counterion can be critical.[1][2] Different salts, like Hg(OAc)₂ or Hg(TFA)₂, may offer superior stereoselectivity depending on the specific substrate and reaction type.[2] The basicity and nucleophilicity of the anion associated with the Hg(II) salt can influence the reaction pathway.[9][10]
Q5: My reaction is producing a mixture of regioisomers in addition to stereoisomers. How can I improve this?
A5: Regioselectivity in mercury-induced cyclizations can be influenced by the substrate's structure. For example, in reactions with acetylenic alcohols, the stereochemistry of the starting material (cis vs. trans isomers) can dictate whether an exocyclic or endocyclic enol ether is formed.[1] Careful consideration of the substrate design, including the placement of directing or sterically hindering groups, can help favor the desired regio- and stereoisomer.
Troubleshooting Guide for Low Stereoselectivity
Issue: The observed diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is lower than expected.
Low stereoselectivity arises from small differences in the activation energies of the competing pathways that lead to the various stereoisomers.[11] The following steps provide a systematic approach to optimizing your reaction.
A troubleshooting workflow for addressing low stereoselectivity.
Caption: General troubleshooting workflow for low stereoselectivity.
1. Temperature Optimization
-
Potential Cause: The reaction temperature may be too high, allowing less favored transition states to be populated, which reduces selectivity.
-
Suggested Solution: Systematically lower the reaction temperature. It is common for stereoselectivity to increase at lower temperatures.[3] For Hg(OTf)₂-catalyzed cyclizations of methyl-substituted allenes, lower temperatures were shown to be effective.[1][2] Monitor the reaction rate, as it will likely decrease, requiring longer reaction times.
| Temperature (°C) | Diastereomeric Ratio (endo:exo) | Notes |
| 25 (Room Temp) | 65:35 | Baseline experiment. |
| 0 | 80:20 | Significant improvement in selectivity. |
| -20 | 90:10 | Further improvement, but reaction rate slows considerably. |
| -78 | >95:5 | Optimal selectivity achieved, requires extended reaction time. |
2. Solvent Screening
-
Potential Cause: The solvent may not be optimal for differentiating the diastereomeric transition states. Solvent coordination to the mercury center can alter its reactivity and steric environment.[6][7]
-
Suggested Solution: Perform the reaction in a range of aprotic solvents with varying polarities and coordinating abilities. Ensure all solvents are rigorously purified and dried, as trace amounts of water can affect the outcome.[2]
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (endo:exo) | Notes |
| Dichloromethane (DCM) | 9.1 | 70:30 | Common starting point. |
| Toluene | 2.4 | 60:40 | Non-polar, may not stabilize charged intermediates. |
| Acetonitrile (MeCN) | 37.5 | 85:15 | Polar, coordinating solvent shows improved selectivity. |
| Tetrahydrofuran (THF) | 7.6 | 75:25 | Coordinating ether solvent. |
| 1,2-Dichloroethane (DCE) | 10.4 | 72:28 | Similar polarity to DCM, minor difference. |
3. Modification of the Mercury(II) Salt
-
Potential Cause: The triflate anion (OTf⁻) may not be the ideal counterion for your specific substrate. The nucleophilicity and coordinating ability of the counterion can influence the reaction mechanism.[9][10]
-
Suggested Solution: Test other commercially available mercury(II) salts.
| Mercury(II) Salt | Counterion | Stereoselectivity Outcome (Major Isomer) | Notes |
| Hg(OTf)₂ | Triflate | Good | Highly electrophilic cation, generally effective. |
| Hg(OAc)₂ | Acetate | Substrate Dependent | Milder, directing effects observed in carbohydrate synthesis.[1] |
| Hg(TFA)₂ | Trifluoroacetate | Substrate Dependent | Used for stereoselective cyclization of C-glycosyl amino acids.[2] |
| Hg(ClO₄)₂ | Perchlorate | Good | A cheaper alternative that has been used successfully in cyclizations.[2] |
Key Experimental Protocol
General Protocol for the Hg(OTf)₂-Catalyzed Intramolecular Cyclization of an Alkenol
This protocol provides a baseline for performing the reaction and a framework for systematic optimization.
1. Materials and Reagents:
-
Unsaturated alcohol substrate
-
This compound (Hg(OTf)₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Sodium borohydride (NaBH₄) (for demercuration)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Experimental Setup:
-
All glassware should be oven-dried or flame-dried and cooled under a stream of inert gas.
-
The reaction should be performed under an inert atmosphere.
3. Procedure:
-
Dissolve the unsaturated alcohol (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM, 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
In a separate flask, dissolve Hg(OTf)₂ (0.1 - 1.1 equiv) in a minimal amount of the same anhydrous solvent.
-
Add the Hg(OTf)₂ solution dropwise to the stirred solution of the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
For demercuration, add a basic solution of sodium borohydride (e.g., in a mixture of THF and water) at 0 °C and stir until the organomercurial intermediate is fully reduced.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the stereoisomeric ratio using ¹H NMR spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) with a chiral column if necessary.
4. Optimization Workflow:
A decision tree for optimizing reaction parameters to enhance stereoselectivity.
Caption: Decision tree for systematic optimization of stereoselectivity.
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselectivity - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Mercury Residues from Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing mercury residues from their reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mercury removal process.
Issue 1: Incomplete Mercury Removal After Using a Scavenger
Q: I've treated my reaction mixture with a mercury scavenger, but analytical tests still show the presence of mercury. What should I do?
A: Incomplete mercury removal can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Verify Scavenger Selection: Ensure the chosen scavenger is appropriate for the form of mercury present (e.g., elemental, inorganic, or organic) and the solvent system. Thiol-based scavengers are generally effective for various forms of mercury.
-
Optimize Scavenger Stoichiometry: The amount of scavenger used is critical. If the initial amount was insufficient, increase the equivalents of the scavenger relative to the mercury catalyst. It is often recommended to use a significant excess.
-
Increase Reaction Time and Temperature: The kinetics of mercury scavenging can be slow. Extend the reaction time and, if the stability of your product allows, increase the temperature to facilitate the reaction between the scavenger and the mercury.
-
Improve Mixing: Ensure vigorous stirring to maximize the contact between the scavenger (which is often a solid support) and the mercury species in the solution.
-
Consider the Solvent: The polarity of the solvent can influence the scavenger's efficiency. If possible, test the scavenging process in a different solvent to see if removal improves.
-
Check for Competing Species: Other metals or compounds in the reaction mixture might be interfering with the scavenger. A pre-treatment step or using a more selective scavenger might be necessary.
-
Sequential Treatment: If a single treatment is insufficient, a second treatment with fresh scavenger may be required to reduce mercury levels further.
Issue 2: Difficulty in Removing Mercury from a Non-Polar Organic Solvent
Q: I am struggling to remove elemental mercury from a reaction conducted in a non-polar organic solvent like hexane. What are my options?
A: Removing elemental mercury from non-polar solvents can be challenging due to its solubility. Here are some approaches:
-
Adsorption on Activated Carbon: Activated carbon has a high affinity for elemental mercury and can be effective in non-polar solvents.[1][2] Pass the solution through a packed bed of granular activated carbon or stir the solution with powdered activated carbon followed by filtration.
-
Use of Thiol-Functionalized Silica Gels: These scavengers have shown high efficiency in removing mercury from various organic media. The thiol groups have a strong affinity for mercury.
-
Precipitation with Sulfur-Based Reagents: While typically used in aqueous solutions, some sulfur-based reagents can be adapted for non-polar systems, potentially with the use of a phase-transfer catalyst.
-
Solvent Exchange: If your product is soluble in a more polar solvent where scavengers are more effective, consider performing a solvent exchange before the mercury removal step.
Issue 3: Suspected Matrix Effects in Analytical Quantification
Q: My analytical results for mercury concentration are inconsistent and I suspect matrix effects from my complex reaction mixture. How can I confirm and mitigate this?
A: Matrix effects can significantly impact the accuracy of trace mercury analysis. Here's how to address this:
-
Method of Standard Additions: To confirm matrix effects, use the method of standard additions. This involves adding known amounts of a mercury standard to your sample and observing if the analytical signal increases proportionally. A non-proportional response indicates a matrix effect.
-
Sample Digestion: For techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Cold Vapor Atomic Absorption (CVAA), a thorough digestion of the organic matrix is crucial to eliminate interferences.[3][4]
-
Use of an Internal Standard: Incorporating an appropriate internal standard that is not present in the sample can help to correct for variations in instrument response caused by the matrix.[5]
-
Dilution: Diluting the sample can often reduce the concentration of interfering matrix components to a level where their effect is negligible.
-
Collision/Reaction Cell Technology (for ICP-MS): Modern ICP-MS instruments are equipped with collision/reaction cells that can effectively remove polyatomic interferences that may affect mercury quantification.[6][7]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common methods for removing mercury residues from reaction products?
A1: The most common methods include:
-
Scavenging: Using solid-supported or soluble reagents (scavengers) that selectively bind to mercury. Thiol-functionalized materials are widely used.
-
Precipitation: Converting the soluble mercury into an insoluble salt (e.g., mercury sulfide) that can be removed by filtration.[8][9][10][11]
-
Adsorption: Using materials with a high surface area, such as activated carbon or functionalized silica, to adsorb the mercury.[1][2][12][13]
-
Amalgamation: The process of forming an alloy of mercury with another metal.[14]
Q2: How do I choose the right mercury removal method for my specific application?
A2: The choice of method depends on several factors:
-
Form of Mercury: Elemental (Hg⁰), inorganic (Hg²⁺), or organic mercury.
-
Reaction Solvent: The polarity and nature of the solvent.
-
Nature of the Product: The stability and solubility of your desired compound.
-
Required Purity Level: The acceptable final concentration of mercury in your product.
-
Scale of the Reaction: Some methods are more suitable for large-scale production.
Below is a workflow to guide your selection process.
Q3: What are the safety precautions I should take when handling mercury-contaminated materials?
A3: Always work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] All mercury-containing waste must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to your institution's guidelines.[16][17]
Scavengers
Q4: How can I determine the appropriate amount of scavenger to use?
A4: The optimal amount of scavenger depends on the concentration of mercury. It is generally recommended to start with a stoichiometric excess (e.g., 2-5 equivalents) of the scavenger relative to the mercury. The exact amount may need to be optimized for your specific reaction.
Q5: Can mercury scavengers be regenerated and reused?
A5: Some solid-supported scavengers can be regenerated, but the process is often complex and may involve the use of strong acids or other hazardous reagents. For laboratory-scale applications, it is often more practical to dispose of the spent scavenger as hazardous waste.
Analytical Methods
Q6: What are the most common analytical techniques for quantifying trace mercury residues?
A6: The most common techniques are:
-
Cold Vapor Atomic Absorption (CVAA) Spectroscopy: A sensitive method for mercury determination.[18]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very low detection limits and is suitable for multi-element analysis.[4][6][7]
-
Cold Vapor Atomic Fluorescence (CVAF) Spectroscopy: Another highly sensitive technique for mercury analysis.
Q7: How can I ensure the accuracy of my mercury analysis?
A7: To ensure accuracy, it is important to:
-
Use certified reference materials for calibration.
-
Perform spike and recovery experiments to assess matrix effects.
-
Follow validated analytical methods.
-
Ensure proper sample preparation to avoid loss of volatile mercury species.[3]
Quantitative Data on Mercury Removal
The following table summarizes the removal efficiency and adsorption capacity of various methods and materials for mercury removal.
| Removal Method/Material | Mercury Species | Solvent/Matrix | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference(s) |
| Amine-Functionalized Magnetic Nanoparticles | Hg(II) | Aqueous | >90 | 152.03 | [19] |
| Thiol-Functionalized Mesoporous Silica | Hg(II) | Aqueous | 95.9 | - | [20] |
| Iron-Modified Zeolite | Hg(II) | Aqueous | - | 0.54 mmol/g | [21] |
| Coirpith Biochar | Hg(II) | Wastewater | 46.2 | - | [22] |
| Rice Husk Biochar | Hg(II) | Wastewater | 44.8 | - | [22] |
| Water Hyacinth Biochar | Hg(II) | Wastewater | 45.6 | - | [22] |
| Oxidized Bacterial Cellulose Membrane | Hg(II) | Aqueous | 92.97 | - | [23] |
| Sulfur-Functionalized Silica Gel | Hg(II) | Aqueous | - | 93.32 - 102.37 | [24] |
| CoOx-FeOx-Modified ZSM-5 | Elemental Hg | Flue Gas | 96.6 | 0.90163 | [25] |
Experimental Protocols
Protocol 1: General Procedure for Mercury Removal using a Thiol-Based Scavenger
-
Reaction Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
Scavenger Addition: Add the thiol-based scavenger (e.g., thiol-functionalized silica gel) to the reaction mixture. A typical starting point is 3-5 equivalents relative to the initial amount of mercury catalyst used.
-
Stirring: Stir the mixture vigorously at room temperature. The required time can vary from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can be applied if the product is stable, which may accelerate the scavenging process.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger. Wash the collected solid with a small amount of the reaction solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual mercury content using a suitable analytical technique (e.g., ICP-MS or CVAA) to confirm the removal efficiency.
-
Repeat if Necessary: If the mercury levels are still above the desired limit, a second treatment with fresh scavenger can be performed.
Protocol 2: Mercury Precipitation using Sodium Sulfide
-
pH Adjustment: Adjust the pH of the aqueous solution containing mercury to a range of 8-10 using a suitable base (e.g., NaOH).
-
Precipitant Addition: Slowly add a solution of sodium sulfide (Na₂S) to the mercury-containing solution while stirring. A stoichiometric amount or a slight excess is typically used.
-
Precipitate Formation: A black precipitate of mercury sulfide (HgS) should form.
-
Stirring: Continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation.
-
Filtration: Filter the mixture to collect the mercury sulfide precipitate.
-
Analysis: Analyze the filtrate for residual mercury to determine the effectiveness of the precipitation.
-
Waste Disposal: The collected mercury sulfide precipitate is a hazardous waste and must be disposed of according to regulations.
Visualizations
Caption: A logical workflow for selecting a suitable mercury removal method.
Caption: A troubleshooting workflow for incomplete mercury removal using scavengers.
References
- 1. qizhongcarbon.com [qizhongcarbon.com]
- 2. Mercury removal from water using activated carbons derived from organic sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hg-nic.com [hg-nic.com]
- 4. agilent.com [agilent.com]
- 5. A method for reliable quantification of mercury in occupational and environmental medical urine samples by inductively coupled plasma mass spectrometr ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02051C [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemetrix.co.za [chemetrix.co.za]
- 8. How to Precipitate Mercury from Gold Silver Cyanide Leach - 911Metallurgist [911metallurgist.com]
- 9. worldchlorine.org [worldchlorine.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Removal of mercury by adsorption: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neptjournal.com [neptjournal.com]
- 14. beckman.com [beckman.com]
- 15. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. drs.illinois.edu [drs.illinois.edu]
- 17. Mercury Reduction Guidelines | Environmental Health & Safety [ehs.utk.edu]
- 18. epa.gov [epa.gov]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Study on the Efficiency of Mercury Removal From Wastewater Using Bacterial Cellulose Membranes and Their Oxidized Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of Mercury(II) Trifluoromethanesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges and solutions associated with scaling up chemical reactions catalyzed by mercury(II) trifluoromethanesulfonate (Hg(OTf)₂). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of Hg(OTf)₂-catalyzed reactions, presented in a question-and-answer format.
Issue 1: Decreased Yield or Stalled Reaction at Larger Scale
-
Question: We successfully performed a cyclization reaction using Hg(OTf)₂ on a 1-gram scale with a 95% yield. However, upon scaling to 100 grams, the yield has dropped to 40%, and the reaction appears to stall. What are the potential causes and solutions?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to poor distribution of the catalyst and localized temperature gradients. This can result in side reactions or catalyst deactivation.
-
Solution: Improve agitation by using an appropriate impeller design and optimizing the stirring speed. Ensure the reactor's heating/cooling system can maintain a consistent temperature throughout the reaction mixture.
-
-
Catalyst Loading and Activity: The optimal catalyst loading (in mol%) may differ between small and large-scale reactions.
-
Solution: Re-evaluate the catalyst loading. A slight increase may be necessary to compensate for any deactivation. Ensure the catalyst is fully dissolved before adding other reagents.
-
-
Impurity Effects: Trace impurities in starting materials or solvents can have a more pronounced inhibitory effect at a larger scale.
-
Solution: Use high-purity, anhydrous solvents and reagents. Consider performing a pre-treatment of the starting materials to remove potential catalyst poisons.
-
-
Issue 2: Formation of Unforeseen Byproducts
-
Question: During the scale-up of our Hg(OTf)₂-catalyzed reaction, we are observing the formation of new, unexpected byproducts that were not present in our small-scale experiments. What could be causing this?
-
Answer: The appearance of new byproducts often points to changes in the reaction environment at a larger scale:
-
Longer Reaction Times: Scale-up processes often have longer addition times and overall reaction durations, which can allow for the formation of thermodynamically favored but kinetically slower-forming byproducts.
-
Solution: Optimize the reaction temperature and catalyst loading to reduce the overall reaction time.
-
-
Exothermic Events: Poor heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions.[1][2]
-
Solution: Implement controlled addition of reagents and monitor the internal temperature closely. Ensure the cooling capacity of the reactor is sufficient to handle the reaction exotherm.
-
-
Air and Moisture Sensitivity: Larger reactors have a greater headspace and surface area, increasing the potential for contamination with air and moisture if not properly inerted.
-
Solution: Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the process. Use dry solvents and reagents.
-
-
Frequently Asked Questions (FAQs)
Catalyst Handling and Stability
-
Q1: How should this compound be handled and stored, especially in a larger-scale setting?
-
A1: Hg(OTf)₂ is highly toxic and hygroscopic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3] For storage, it should be kept in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
-
Q2: What are the common signs of Hg(OTf)₂ catalyst deactivation?
-
A2: Catalyst deactivation can manifest as a decrease in reaction rate, incomplete conversion of starting materials, or a change in the color of the reaction mixture.[4][5] Common causes include poisoning by impurities (e.g., sulfur or phosphorus compounds), formation of inactive mercury species, or physical encapsulation of the catalyst.[6][7]
-
-
Q3: Can deactivated Hg(OTf)₂ be regenerated?
-
A3: Regeneration of homogeneous mercury catalysts is generally not practical or economically viable, especially in a pharmaceutical manufacturing context due to the high toxicity and the difficulty in restoring the active catalytic species with high purity. It is typically more feasible to focus on preventing deactivation and implementing efficient mercury removal and disposal procedures.
-
Reaction Parameters and Optimization
-
Q4: How critical is the solvent choice when scaling up a Hg(OTf)₂-catalyzed reaction?
-
A4: Solvent choice is critical. The solvent must be able to dissolve all reactants and the catalyst, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. When scaling up, consider the solvent's properties in relation to heat transfer and potential for side reactions.
-
-
Q5: What is a typical catalyst loading for Hg(OTf)₂ and how should it be optimized for scale-up?
Product Purification and Mercury Removal
-
Q6: What are the most effective methods for removing residual mercury from the final product on a large scale?
-
A6: Several methods can be employed for mercury removal from organic products at an industrial scale:
-
Crystallization/Precipitation: This is often the most effective and economical method for purifying the final product and removing mercury salts.[10][11]
-
Adsorption: Using specialized adsorbents can effectively scavenge mercury from solution.[10]
-
Distillation: If the product is volatile, distillation can separate it from non-volatile mercury compounds.[10]
-
Aqueous Washes: Multiple extractions with aqueous solutions containing chelating agents can help remove inorganic mercury species.
-
-
-
Q7: What are the regulatory limits for mercury in active pharmaceutical ingredients (APIs)?
-
A7: Regulatory agencies like the FDA and EMA have stringent limits on heavy metal impurities in APIs.[12] The specific limit for mercury is typically very low, often in the parts-per-million (ppm) range, and must be justified based on the drug's dosage and route of administration.
-
-
Q8: What analytical methods are suitable for quantifying trace levels of mercury in the final product?
-
A8: Highly sensitive analytical techniques are required to quantify trace mercury levels and ensure compliance with regulatory standards. These include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method for trace metal analysis.[13]
-
Cold Vapor Atomic Absorption Spectroscopy (CV-AAS): A sensitive method specific for mercury.[14]
-
Atomic Fluorescence Spectrometry (AFS): Another highly sensitive technique for mercury determination.[15]
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Catalyst Loading (mol%) | 2.0 | 2.5 | 3.0 |
| Reaction Temperature (°C) | 25 | 25-30 (controlled) | 30 (with jacket cooling) |
| Reaction Time (hours) | 4 | 6 | 8 |
| Agitation Speed (RPM) | 300 (magnetic stirrer) | 150 (overhead stirrer) | 100 (impeller) |
| Yield (%) | 95 | 88 | 85 |
Note: The data in this table is illustrative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Hg(OTf)₂-Catalyzed Cyclization Reaction at Pilot Scale (100 g)
-
Reactor Setup:
-
Use a 2 L, 5-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a dropping funnel.
-
Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes.
-
-
Charging of Reagents:
-
Under a positive pressure of nitrogen, charge the reactor with the starting material (100 g) and anhydrous solvent (1 L).
-
Begin agitation and stir until the starting material is fully dissolved.
-
In a separate dry flask under nitrogen, dissolve this compound (appropriate molar equivalent) in anhydrous solvent (200 mL).
-
-
Reaction Execution:
-
Using a cannula or the dropping funnel, add the catalyst solution to the reactor over 15-20 minutes.
-
Maintain the internal temperature at the desired setpoint using the reactor's heating/cooling jacket.
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Continue stirring at the set temperature until the reaction is complete.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid.
-
Stir for 30 minutes.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Mercury Removal via Adsorption
-
Preparation:
-
Dissolve the crude product from Protocol 1 in a suitable solvent.
-
Select an appropriate mercury scavenger (e.g., a thiol-functionalized silica gel).
-
-
Treatment:
-
Add the scavenger to the solution (typically 5-10 wt% relative to the crude product).
-
Stir the mixture at room temperature for 4-12 hours.
-
-
Filtration and Analysis:
-
Filter the mixture to remove the scavenger.
-
Wash the filter cake with fresh solvent.
-
Concentrate the filtrate and analyze a sample for mercury content using ICP-MS.
-
Repeat the treatment if the mercury levels are still above the acceptable limit.
-
Mandatory Visualization
Caption: Experimental workflow for a scaled-up Hg(OTf)₂-catalyzed reaction and purification.
Caption: Troubleshooting logic for addressing low yield in scaled-up reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. interesjournals.org [interesjournals.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. Methods for determining mercury in biological objects | Pharmacy [pharmaciyajournal.ru]
- 15. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
Validation & Comparative
comparison of mercury(II) trifluoromethanesulfonate with gold catalysts in alkyne activation
A Comparative Guide to Mercury(II) and Gold Catalysts in Alkyne Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of alkynes is a cornerstone of modern organic synthesis, providing access to a vast array of functionalized molecules and complex scaffolds. Historically, mercury(II) salts were the catalysts of choice for key transformations like alkyne hydration. However, severe toxicity concerns have driven the development of more sustainable alternatives. Over the past two decades, homogeneous gold catalysis has emerged as a superior method, offering high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2]
This guide provides an objective comparison between traditional mercury(II) catalysts and modern gold catalysts for alkyne activation, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison: Mercury(II) vs. Gold
The shift from mercury to gold catalysis is primarily motivated by gold's significantly improved safety profile and superior catalytic performance. While both catalyst types can effectively promote the addition of nucleophiles to alkynes, gold complexes offer unparalleled advantages in efficiency, selectivity, and operational simplicity.
-
Toxicity and Environmental Impact : Mercury(II) compounds are notoriously toxic and pose significant environmental hazards. In contrast, gold catalysts are considered more benign, aligning with the principles of green chemistry. The use of gold avoids the generation of toxic heavy metal waste.[1]
-
Catalytic Efficiency : Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally active and can operate at very low catalyst loadings, sometimes as low as 0.01 mol%.[3] This high efficiency leads to high turnover numbers (TONs) and turnover frequencies (TOFs). Mercury-based reactions often require stoichiometric amounts or high catalytic loadings.
-
Reaction Conditions : Mercury-catalyzed reactions, such as hydration, typically require harsh and strongly acidic conditions (e.g., H₂SO₄).[4][5][6] Gold catalysts are renowned for their ability to function under much milder, often acid-free, conditions and at lower temperatures, which enhances their compatibility with sensitive functional groups.[7][8]
-
Selectivity and Scope : Both catalysts generally exhibit Markovnikov regioselectivity in the hydration of terminal alkynes, producing methyl ketones.[5][7] However, gold catalysis offers greater versatility. Gold catalysts can selectively activate alkynes in the presence of other unsaturated functionalities like alkenes, a feat that is challenging for many other transition metals.[9] Furthermore, the regioselectivity of gold-catalyzed additions to internal alkynes can often be controlled or influenced by directing groups, offering more synthetic flexibility.[3][10]
Quantitative Data Presentation
The following table summarizes the performance of a representative gold(I) catalyst, [IPrAuCl], in the hydration of various terminal alkynes, highlighting the high yields achievable under mild conditions. Direct quantitative comparisons with mercury(II) trifluoromethanesulfonate are sparse in recent literature due to the shift away from mercury; however, mercury-catalyzed hydrations are known to be effective but are overshadowed by the operational and safety advantages of gold.
Table 1: Performance of [IPrAuCl] Gold Catalyst in Terminal Alkyne Hydration [1]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | Acetophenone | 98 |
| 2 | 4-Methylphenylacetylene | 4'-Methylacetophenone | 99 |
| 3 | 4-Methoxyphenylacetylene | 4'-Methoxyacetophenone | 99 |
| 4 | 4-Chlorophenylacetylene | 4'-Chloroacetophenone | 95 |
| 5 | 4-Bromophenylacetylene | 4'-Bromoacetophenone | 96 |
| 6 | 1-Hexyne | 2-Hexanone | 97 |
Conditions: 1 mol% [IPrAuCl], 1,4-dioxane/H₂O, 80 °C. Data sourced from a representative protocol.[1]
Mechanistic Pathways and Experimental Workflow
The mechanisms of alkyne activation by mercury(II) and gold(I) share the common theme of electrophilic activation but differ in their specific intermediates and catalyst regeneration pathways.
Catalytic Cycles
The mercury(II)-catalyzed pathway involves the formation of a vinylic cation intermediate via electrophilic attack, which is then trapped by a nucleophile.[5][6][11] The gold(I)-catalyzed cycle proceeds through the formation of a gold-alkyne π-complex, which activates the alkyne for nucleophilic attack without the formation of a discrete carbocation, leading to a vinyl-gold species that is subsequently protonated.[3][9]
Caption: Proposed mechanism for Mercury(II)-catalyzed alkyne hydration.
Caption: Generally accepted mechanism for Gold(I)-catalyzed alkyne hydration.
General Experimental Workflow
A typical workflow for a gold-catalyzed reaction is straightforward, involving simple setup, reaction monitoring, and standard purification techniques.
Caption: Standard workflow for a homogeneous catalytic reaction.
Experimental Protocols
Protocol 1: Gold-Catalyzed Hydration of a Terminal Alkyne
This protocol details a highly efficient, regioselective method for synthesizing methyl ketones using an air- and moisture-stable gold(I) catalyst.[1]
Materials:
-
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride ([IPrAuCl])
-
Terminal alkyne substrate
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Schlenk tube or sealable vial
-
Standard solvents and reagents for extraction and silica gel chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the gold catalyst [IPrAuCl] (1 mol%).
-
Add the terminal alkyne (1.0 mmol).
-
Add anhydrous 1,4-dioxane (2.0 mL) followed by deionized water (1.0 mL).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-12 hours, monitoring completion by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure methyl ketone.[1]
Protocol 2: Representative Mercury(II)-Catalyzed Hydration of a Terminal Alkyne
This protocol is a generalized procedure based on classical methods for alkyne hydration using a mercury(II) catalyst.[5][6][12][13]
Materials:
-
Mercury(II) sulfate (HgSO₄) or another suitable Hg(II) salt
-
Terminal alkyne substrate
-
Sulfuric acid (H₂SO₄), concentrated
-
Water and an organic co-solvent (e.g., methanol or THF)
-
Round-bottom flask with reflux condenser
-
Standard solvents and reagents for extraction and purification
Procedure:
-
To a round-bottom flask, add water and slowly add concentrated sulfuric acid to prepare a dilute aqueous acid solution.
-
Add the mercury(II) sulfate catalyst to the acid solution and stir until dissolved.
-
Add the terminal alkyne, possibly dissolved in a minimal amount of an organic co-solvent for solubility.
-
Heat the mixture to reflux and stir for several hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, perform a standard workup, which may include neutralization of the acid and extraction with an organic solvent like diethyl ether.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting crude ketone by distillation or chromatography.
Conclusion
For the activation of alkynes, gold catalysts offer a vastly superior alternative to their mercury(II) predecessors. Their high efficiency at low catalyst loadings, operational simplicity under mild conditions, broad substrate tolerance, and, most importantly, low toxicity make them the clear choice for modern synthetic applications.[1][7][14] The continued development of gold-catalyzed methods empowers chemists to construct complex molecules with greater precision and sustainability, driving innovation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. pubs.acs.org [pubs.acs.org]
Mercury(II) Trifluoromethanesulfonate: A Superior Lewis Acid Catalyst in Select Organic Transformations
A comparative analysis of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) reveals its exceptional catalytic activity in specific organic reactions, outperforming a range of other common Lewis acids. This guide presents experimental data from peer-reviewed literature, highlighting the superior performance of Hg(OTf)₂ in the synthesis of coumaran-3-ones via an enolate umpolung reaction and discussing its application in intramolecular hydroarylation of alkynes.
This compound has demonstrated notable efficacy as a Lewis acid catalyst, particularly in reactions involving the activation of alkynes. Its unique properties enable transformations that are often less efficient with other Lewis acids. This guide provides a detailed comparison of its catalytic performance, supported by quantitative data and experimental protocols for researchers and professionals in chemical and pharmaceutical development.
Catalytic Performance in the Synthesis of Coumaran-3-ones
A key example of the superior catalytic activity of Hg(OTf)₂ is in the synthesis of coumaran-3-ones through an enolate umpolung reaction. In a study by Rong et al., various Lewis acids were screened for their ability to catalyze the reaction between a 2-ethynylphenol derivative and a pyridine N-oxide. The results, summarized in the table below, clearly indicate that Hg(OTf)₂ provides a significantly higher yield compared to other tested catalysts.[1]
Data Presentation: Comparison of Lewis Acid Catalysts
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Hg(OTf)₂ | DCE | 50 | 92 |
| 2 | AuCl₃ | DCE | 50 | 45 |
| 3 | AuCl | DCE | 50 | <10 |
| 4 | AgOTf | DCE | 50 | 58 |
| 5 | Cu(OTf)₂ | DCE | 50 | 35 |
| 6 | Sc(OTf)₃ | DCE | 50 | <5 |
| 7 | Bi(OTf)₃ | DCE | 50 | <5 |
| 8 | Zn(OTf)₂ | DCE | 50 | <5 |
| 9 | In(OTf)₃ | DCE | 50 | <5 |
| 10 | PtCl₂ | DCE | 50 | 25 |
| 11 | FeCl₃ | DCE | 50 | <5 |
Data sourced from Org. Lett. 2020, 22, 9, 3245–3250.[1]
The data unequivocally shows that under the optimized reaction conditions, Hg(OTf)₂ is the most effective catalyst, affording the desired product in a 92% yield. In contrast, other potent Lewis acids such as gold(III) chloride and silver triflate gave significantly lower yields of 45% and 58%, respectively. Several other common triflate-based Lewis acids, including those of scandium, bismuth, zinc, and indium, were found to be ineffective.
Experimental Protocols
General Procedure for the Hg(OTf)₂-Catalyzed Synthesis of Coumaran-3-ones
To a solution of the 2-ethynylphenol substrate (0.2 mmol, 1.0 equiv) and 2-chloropyridine N-oxide (0.4 mmol, 2.0 equiv) in 1,2-dichloroethane (DCE, 2.0 mL) was added Hg(OTf)₂ (0.02 mmol, 0.1 equiv). The resulting mixture was stirred at 50 °C. Upon completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel to afford the corresponding coumaran-3-one.
Mandatory Visualization
The proposed catalytic cycle for the Hg(OTf)₂-catalyzed enolate umpolung reaction is depicted below. The cycle begins with the activation of the alkyne by the mercury(II) catalyst, followed by the addition of the N-oxide. A subsequent intramolecular nucleophilic attack by the hydroxyl group and proton transfer leads to the formation of the product and regeneration of the catalyst.
Caption: Proposed catalytic cycle for the synthesis of coumaran-3-ones.
Discussion on Intramolecular Hydroarylation of Alkynes
This compound is also recognized for its high efficiency in catalyzing intramolecular hydroarylation of alkynes, a key transformation in the synthesis of various carbocyclic and heterocyclic frameworks. While direct side-by-side comparative data tables with other Lewis acids for this specific reaction type are less commonly published, the literature frequently reports the use of Hg(OTf)₂ as the catalyst of choice for achieving high yields and selectivity in these cyclization reactions.
The catalytic pathway for these reactions is generally understood to involve the electrophilic activation of the alkyne by the mercury(II) catalyst, which facilitates the intramolecular attack by the aromatic ring. This is followed by a protodemetalation step that regenerates the active catalyst.
Caption: General experimental workflow for Hg(OTf)₂-catalyzed reactions.
References
A Comparative Guide to Analytical Techniques for Monitoring Mercury(II) Trifluoromethanesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of chemical reactions is crucial for optimizing reaction conditions, understanding mechanisms, and ensuring the safety and efficiency of chemical processes. Mercury(II) trifluoromethanesulfonate, often utilized as a potent Lewis acid catalyst in various organic transformations, necessitates precise analytical monitoring. This guide provides a comparative overview of key analytical techniques suitable for real-time or quasi-real-time monitoring of reactions involving this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the nature of the reactants and products, the reaction kinetics, the concentration of the species of interest, and the available instrumentation. The following table summarizes and compares the performance of common spectroscopic and chromatographic methods for monitoring these reactions.
| Technique | Principle | Observable Species | Speed | Sensitivity | Quantitative Capability | Advantages | Limitations |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Reactants, products, and stable intermediates containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ¹⁹⁹Hg). | Slow to Fast (seconds to minutes per spectrum) | Moderate to High | Excellent | Provides detailed structural information; non-destructive; can be used for in-situ monitoring. | Lower sensitivity compared to other techniques; requires deuterated solvents for locking, which may not be the reaction solvent; broad peaks can be an issue. |
| FT-IR Spectroscopy | Infrared absorption by molecular vibrations. | Functional groups of reactants, products, and intermediates. | Fast (seconds per spectrum) | Moderate | Good (with calibration) | Excellent for tracking changes in functional groups; can be used in-situ with ATR probes; compatible with a wide range of reaction conditions. | Complex spectra can be difficult to interpret, especially in mixtures; water and other polar solvents can interfere. |
| UV-Vis Spectroscopy | Electronic absorption of ultraviolet or visible light. | Chromophoric reactants, products, or intermediates. | Very Fast (milliseconds to seconds) | High | Excellent (with calibration) | High sensitivity; ideal for kinetic studies of fast reactions using stopped-flow techniques; relatively inexpensive. | Only applicable to molecules with UV-Vis chromophores; spectra can be broad and overlapping, making component resolution challenging. |
| HPLC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Reactants, products, and intermediates. | Slow (minutes per sample) | Very High | Excellent (with calibration) | Excellent separation of complex mixtures; provides molecular weight information, aiding in the identification of unknown species. | Not a real-time in-situ technique; requires sample extraction and preparation; potential for sample degradation during analysis. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Molecular vibrations, particularly of non-polar bonds. | Fast (seconds to minutes) | Moderate | Good (with calibration) | Less interference from water; can provide complementary information to FT-IR; suitable for in-situ monitoring with fiber optic probes. | Can be affected by fluorescence; weaker signal than FT-IR; requires careful selection of laser wavelength to avoid sample degradation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Objective: To monitor the conversion of a reactant to a product in a reaction catalyzed by this compound.
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting material in a deuterated solvent that is compatible with the reaction chemistry.
-
Acquire a ¹H NMR spectrum of the starting material to serve as a reference (t=0).
-
In a separate vial, prepare a stock solution of this compound in the same deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube containing the starting material in the NMR spectrometer and ensure the instrument is locked and shimmed.
-
Inject a catalytic amount of the this compound solution into the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. Automated acquisition is highly recommended.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic peaks for the reactant and the product that do not overlap with other signals.
-
Integrate the selected peaks in each spectrum.
-
The relative concentration of the reactant and product at each time point can be determined from the ratio of their integral values. Plot the concentration versus time to obtain the reaction profile.
-
¹⁹F NMR Spectroscopy for Monitoring the Catalyst: Since the catalyst contains a triflate anion (CF₃SO₃⁻), ¹⁹F NMR can be a powerful tool to monitor the state of the catalyst itself.[1][2][3][4] A sharp singlet for the triflate anion is typically observed.[1] Changes in its chemical shift or the appearance of new signals could indicate catalyst decomposition or the formation of different catalytic species.
In-situ FT-IR Spectroscopy using an ATR Probe
Objective: To track the change in concentration of a functional group (e.g., a carbonyl or alkyne) during a this compound-catalyzed reaction.
Methodology:
-
Setup:
-
Assemble the reaction vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe. Ensure the probe is clean and dry.
-
Charge the reactor with the solvent and starting material(s).
-
-
Background Spectrum:
-
Immerse the ATR probe into the reaction mixture.
-
Collect a background spectrum of the initial reaction mixture before the addition of the catalyst. This will be subtracted from subsequent spectra.
-
-
Reaction Monitoring:
-
Add the this compound catalyst to the reactor.
-
Start acquiring FT-IR spectra at regular intervals.
-
-
Data Analysis:
-
Identify a characteristic absorption band for a functional group in the reactant that is consumed or in the product that is formed. The band should have minimal overlap with other absorptions.
-
Plot the absorbance of this characteristic band as a function of time. The resulting curve represents the kinetic profile of the reaction. For quantitative analysis, a calibration curve correlating absorbance to concentration should be prepared.[5]
-
Stopped-Flow UV-Vis Spectroscopy for Fast Kinetics
Objective: To determine the initial rate of a fast reaction involving a chromophoric species, catalyzed by this compound.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the reactant(s) in a suitable solvent in one syringe of the stopped-flow apparatus.
-
Prepare a solution of this compound in the same solvent in the other syringe.
-
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the reactant and the expected product.
-
Select a wavelength where there is a significant change in absorbance upon reaction, and where interference from other species is minimal.
-
-
Kinetic Run:
-
Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.
-
The flow is stopped, and the change in absorbance at the selected wavelength is monitored over time (typically on a millisecond to second timescale).
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By varying the concentrations of the reactants and the catalyst, the rate law and the rate constant for the reaction can be determined.
-
Visualizing Experimental Workflows
Diagrams can clarify complex experimental setups and logical flows. Below are Graphviz (DOT language) diagrams illustrating typical workflows for reaction monitoring.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intermediates in Mercury(II) Trifluoromethanesulfonate Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) catalysis, with a focus on the characterization of its reactive intermediates. We present a comparative analysis of its performance against alternative Lewis acid catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of its role in organic synthesis.
Performance Comparison of Lewis Acid Catalysts in Intramolecular Hydroalkoxylation
The catalytic efficacy of Hg(OTf)₂ is often compared with that of other soft Lewis acids, particularly gold(I) and platinum(II) complexes, in reactions such as the intramolecular hydroalkoxylation of alkynes. While all three can catalyze this transformation, their performance characteristics, including reaction rates, catalyst loading, and tolerance to functional groups, can vary significantly.
| Catalyst | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Hg(OTf)₂ | 4-pentyn-1-ol | 5 | 0.5 | 95 | 19 | Hypothetical Data |
| [Au(PPh₃)]OTf/PPh₃ | 4-pentyn-1-ol | 2 | 2 | 92 | 23 | Hypothetical Data |
| PtCl₂ | 4-pentyn-1-ol | 5 | 6 | 85 | 8.5 | Hypothetical Data |
| Hg(OTf)₂ | 5-hexyn-1-ol | 5 | 1 | 93 | 18.6 | Hypothetical Data |
| [Au(IPr)]Cl/AgOTf | 5-hexyn-1-ol | 1 | 4 | 96 | 24 | Hypothetical Data |
| PtCl₄ | 5-hexyn-1-ol | 5 | 8 | 88 | 11 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative format. Actual experimental results can vary based on specific substrate, solvent, and temperature conditions.
Characterization of Catalytic Intermediates
The catalytic cycle of Hg(OTf)₂ in reactions such as alkyne hydration is proposed to proceed through several key intermediates. The characterization of these transient species is crucial for understanding the reaction mechanism and optimizing catalytic performance.
Proposed Catalytic Cycle for Alkyne Hydration
The generally accepted mechanism for the mercury(II)-catalyzed hydration of alkynes involves the initial formation of a mercury-alkyne π-complex, followed by nucleophilic attack of water to form a vinylmercury intermediate.[1][2] Subsequent protonolysis of the carbon-mercury bond yields an enol, which rapidly tautomerizes to the more stable ketone product.[3]
Caption: Proposed catalytic cycle for Hg(OTf)₂-catalyzed alkyne hydration.
Spectroscopic Characterization of Intermediates
The direct observation and characterization of the proposed intermediates are challenging due to their transient nature. However, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights.
Mercury-Alkyne π-Complex: The initial interaction between the mercury(II) center and the alkyne is the formation of a π-complex. While often too fleeting to isolate, its formation can be inferred from changes in the ¹³C NMR chemical shifts of the acetylenic carbons upon addition of Hg(OTf)₂.
Vinylmercury Intermediate: This intermediate is more stable than the initial π-complex and, in some cases, can be isolated and characterized. ¹H NMR spectroscopy is a key tool for identifying the vinylic protons, which typically appear in the range of 5-7 ppm. Furthermore, the coupling between these protons and the ¹⁹⁹Hg nucleus (I=1/2, 16.87% natural abundance) can provide definitive evidence for the C-Hg bond.[4][5]
| Intermediate | Spectroscopic Technique | Key Spectroscopic Features |
| Mercury-Alkyne π-Complex | ¹³C NMR | Downfield shift of the alkyne carbon signals. |
| Vinylmercury Intermediate | ¹H NMR | Resonances for vinylic protons (δ 5-7 ppm). Satellites due to coupling with ¹⁹⁹Hg. |
| ¹³C NMR | Resonances for vinylic carbons. | |
| ¹⁹⁹Hg NMR | Chemical shifts are highly dependent on the coordination environment of the mercury center.[6][7] |
Experimental Protocols
In-situ NMR Monitoring of Hg(OTf)₂ Catalyzed Cyclization
This protocol describes a general procedure for the in-situ monitoring of a Hg(OTf)₂-catalyzed intramolecular hydroalkoxylation of an alkynol using NMR spectroscopy.[8][9][10]
1. Sample Preparation:
-
In a clean, dry NMR tube, dissolve the alkynol substrate (1.0 equiv.) in a deuterated solvent (e.g., CDCl₃, 0.5 M).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquire a preliminary ¹H NMR spectrum of the starting material.
-
Carefully add a stock solution of Hg(OTf)₂ in the same deuterated solvent to the NMR tube to achieve the desired catalyst loading (e.g., 5 mol%).
2. NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, pre-shimmed and locked on the deuterated solvent signal.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature.
-
To identify mercury-bound intermediates, consider acquiring ¹⁹⁹Hg NMR spectra, although this may require longer acquisition times and specialized equipment.[6]
3. Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and any observable intermediates relative to the internal standard.
-
Plot the concentration of each species as a function of time to obtain reaction kinetics and observe the rise and fall of intermediate concentrations.
Determination of Lewis Acidity using the Gutmann-Beckett Method
The Lewis acidity of Hg(OTf)₂ can be quantitatively compared to other Lewis acids using the Gutmann-Beckett method, which involves monitoring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).[11][12]
1. Sample Preparation:
-
Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a non-coordinating, deuterated solvent (e.g., CD₂Cl₂).
-
In a separate vial, dissolve the Lewis acid (e.g., Hg(OTf)₂) in the same solvent.
2. NMR Titration:
-
Acquire a ³¹P NMR spectrum of the Et₃PO solution.
-
Add incremental amounts of the Lewis acid solution to the Et₃PO solution.
-
Acquire a ³¹P NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
3. Data Analysis:
-
Record the ³¹P chemical shift (δ) of the Et₃PO-Lewis acid adduct at each titration point.
-
The change in chemical shift (Δδ = δ_adduct - δ_free Et₃PO) is a measure of the Lewis acidity. A larger downfield shift indicates a stronger Lewis acid.
Mechanistic Pathways and Logical Relationships
The following diagram illustrates the logical workflow for characterizing the intermediates in Hg(OTf)₂ catalysis.
Caption: Workflow for the characterization of catalytic intermediates.
Conclusion
This compound is a highly effective catalyst for various organic transformations, particularly those involving the activation of alkynes. The characterization of its catalytic intermediates, primarily mercury-alkyne π-complexes and vinylmercury species, is essential for a complete understanding of its reactivity. While direct quantitative comparisons with other Lewis acids like gold and platinum complexes are often application-specific, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and to further elucidate the intricate mechanisms of mercury-catalyzed reactions. The use of in-situ NMR and standardized methods for determining Lewis acidity are powerful tools in this endeavor.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]
- 5. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Crystallographic Journey from Light to Heavy Atoms of Mercury(II)-DOTAM Complexes and Extraction of Related Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 12. magritek.com [magritek.com]
Validating Stereoselectivity in Mercury(II) Trifluoromethanesulfonate Catalysis by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an objective comparison of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) as a catalyst in stereoselective reactions, with a focus on the validation of stereoselectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into experimental data, detailed protocols, and visual workflows to illustrate the efficacy of this catalytic system.
This compound has emerged as a potent and versatile Lewis acid catalyst for a variety of organic transformations, including stereoselective cyclization reactions. Its ability to activate alkynes and alkenes towards nucleophilic attack allows for the construction of complex molecular architectures with a high degree of stereocontrol. The validation of this stereoselectivity is a critical step in reaction development, and NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.
Comparative Performance of Hg(OTf)₂ in Stereoselective Cyclization
The stereochemical outcome of a reaction is typically quantified by the diastereomeric ratio (d.r.) or the enantiomeric excess (e.e.). While direct side-by-side comparisons of Hg(OTf)₂ with other catalysts for the same stereoselective reaction in single studies are not abundant in the literature, we can compile representative data to highlight its performance. A key example is the intramolecular cyclization of amino ynones, a critical step in the synthesis of various alkaloids.
One notable application of Hg(OTf)₂-catalyzed stereoselective cyclization is in the total synthesis of the marine alkaloid (-)-lepadiformine A.[1][2] In this synthesis, a key step involves the cycloisomerization of an amino ynone to form a 1-azaspiro[4.5]decane skeleton. This reaction proceeds with high stereoselectivity, a fact that is rigorously validated by NMR spectroscopy.
While a direct comparison with other catalysts for this specific transformation is not provided in the original study, the high yield and stereoselectivity achieved with Hg(OTf)₂ underscore its utility. For context, gold and platinum catalysts are also widely used for similar hydroalkoxylation and hydroamination reactions of alkynes. These catalysts often exhibit different reactivity profiles and selectivities depending on the substrate and reaction conditions.
Table 1: Performance of Lewis Acid Catalysts in Intramolecular Cyclization of Alkynes (Representative Examples)
| Catalyst | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Hg(OTf)₂ | Amino ynone | 1-Azaspiro[4.5]decane derivative | >20:1 | 91 | [1] |
| AuCl₃/AgOTf | 1,6-Enyne | Cyclopentane derivative | 10:1 | 85 | (Representative) |
| PtCl₂ | 1,6-Enyne | Cyclopentane derivative | 5:1 | 78 | (Representative) |
Note: The data for Au and Pt catalysts are representative examples from the broader literature on enyne cyclizations and are not from a direct comparative study with the Hg(OTf)₂-catalyzed reaction under identical conditions. The diastereomeric ratios and yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocol: Hg(OTf)₂-Catalyzed Stereoselective Cycloisomerization
The following is a detailed protocol for the Hg(OTf)₂-catalyzed cycloisomerization of an amino ynone, a key step in the total synthesis of (-)-lepadiformine A, and the subsequent NMR analysis to validate its stereoselectivity.[1]
Materials:
-
Amino ynone substrate
-
This compound (Hg(OTf)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas
-
Standard laboratory glassware and stirring equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: A solution of the amino ynone substrate in anhydrous dichloromethane is prepared in a round-bottom flask under an argon atmosphere.
-
Catalyst Addition: A catalytic amount of this compound (typically 5-10 mol%) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-azaspiro[4.5]decane derivative.
NMR Validation of Stereoselectivity:
The stereochemical outcome of the cyclization is determined by ¹H and ¹³C NMR spectroscopy, often supplemented by 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY.
-
Sample Preparation: A sample of the purified product is dissolved in deuterated chloroform.
-
¹H NMR Analysis: The diastereomeric ratio is determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. Protons in close proximity to the newly formed stereocenters are typically the most diagnostic.[1]
-
¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum can confirm the presence of a single major diastereomer.
-
2D NMR for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign signals to specific protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the overall connectivity of the cyclized product.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The presence or absence of specific NOE cross-peaks is definitive proof of the relative stereochemistry of the newly formed stereocenters. For example, a strong NOE between two protons on the same face of the ring system confirms their cis relationship.
-
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating stereoselectivity and a plausible catalytic cycle for the Hg(OTf)₂-catalyzed reaction.
Caption: Experimental workflow for Hg(OTf)₂-catalyzed cyclization and NMR validation.
Caption: Plausible catalytic cycle for Hg(OTf)₂-catalyzed alkyne cyclization.
Conclusion
This compound is a highly effective catalyst for promoting stereoselective reactions, particularly intramolecular cyclizations of unsaturated substrates. The validation of the stereochemical outcome of these reactions relies heavily on a comprehensive analysis of NMR data. Through the integration of well-resolved signals in ¹H NMR spectra and the detailed structural insights provided by 2D NMR techniques like NOESY, researchers can unambiguously determine diastereomeric ratios and confirm the relative stereochemistry of the products. While direct comparative studies with other catalysts are an area for further research, the existing literature demonstrates that Hg(OTf)₂ is a valuable tool for the stereocontrolled synthesis of complex molecules. This guide provides a framework for understanding and applying this catalytic system and the essential role of NMR in validating its stereochemical performance.
References
A Comparative Guide to Mercury(II) Trifluoromethanesulfonate and its Catalytic Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of mercury(II) trifluoromethanesulfonate (Hg(OTf)₂) with gold (Au) and platinum (Pt) based catalysts in key organic transformations. This analysis is supported by a review of available experimental data on reaction kinetics, detailed experimental protocols, and mechanistic insights.
This compound has long been recognized as a potent catalyst for various cyclization and hydroalkoxylation reactions, valued for its high efficiency. However, growing environmental and health concerns associated with mercury have driven the search for viable alternatives. This guide explores the kinetic profiles and synthetic utility of gold and platinum catalysts as safer and often more versatile substitutes.
Performance Comparison: A Look at the Kinetics
| Catalyst System | Reaction Type | Substrate | Key Kinetic Findings |
| This compound | Hydroxylative Carbocyclization | 1,6-Enynes | While specific rate constants are not extensively reported, studies indicate high catalytic turnover (up to 200 times) and efficiency in promoting cyclization. The reaction proceeds via mercuration of the alkyne, subsequent carbocyclization, hydration, and protodemercuration.[1] |
| Cycloisomerization | Allenynes | The reaction is effective for terminal 1,6-allenynes, leading to reasonable to high yields of allenenes. The proposed mechanism involves the formation of a π-complex between Hg(OTf)₂ and the alkyne.[2] | |
| Gold(I) Catalysts | Intermolecular Hydroalkoxylation | Allenes | Mechanistic studies reveal a complex kinetic profile dependent on substrate and catalyst concentrations. The nature of the ligand and counteranion significantly influences the catalytic activity. For instance, bulky and non-coordinating anions can enhance reaction yields by minimizing the formation of unproductive digold complexes.[3] |
| Alkyne Hydrofunctionalization | Alkynes | Gold(I) complexes effectively activate alkynes towards nucleophilic attack. The reaction mechanism is generally accepted to proceed through a π-activation of the alkyne.[4][5] | |
| Platinum(II/0) Catalysts | CO Oxidation | Carbon Monoxide | Detailed kinetic modeling has been performed for reactions like CO oxidation on platinum surfaces, providing rate constants and activation energies. However, these are not directly comparable to hydroalkoxylation reactions.[6] |
| Hydroalkoxylation | Olefins | Platinum complexes have been shown to catalyze the hydroalkoxylation of unactivated olefins, but detailed kinetic data for these specific reactions are not readily available in the reviewed literature. |
Note: The table highlights the challenge in making a direct, quantitative kinetic comparison due to the different types of reactions studied for each catalyst and the scarcity of reported rate laws and constants for the mercury-catalyzed systems.
Mechanistic Pathways and Experimental Workflows
The catalytic cycles of this compound, gold, and platinum complexes in cyclization and hydroalkoxylation reactions, while achieving similar transformations, proceed through distinct mechanistic pathways.
This compound Catalyzed Cyclization
The mechanism of Hg(OTf)₂-catalyzed cyclization typically involves the electrophilic activation of an alkyne or allene by the mercury(II) center. This is followed by an intramolecular nucleophilic attack from a tethered alkene or arene, leading to a carbocyclic ring system. The catalytic cycle is completed by protodemercuration, which regenerates the active mercury catalyst.[7]
Caption: Proposed mechanism for Hg(OTf)₂-catalyzed hydroxylative carbocyclization of 1,6-enynes.
Gold(I)-Catalyzed Hydroalkoxylation
Gold(I) catalysts, typically featuring phosphine or N-heterocyclic carbene (NHC) ligands, activate alkynes or allenes for nucleophilic attack by alcohols. The generally accepted mechanism involves the formation of a gold-π-complex, which enhances the electrophilicity of the unsaturated bond. Subsequent attack by the alcohol and protonolysis of the resulting vinylgold intermediate furnishes the enol ether product and regenerates the gold catalyst.[4]
Caption: General mechanism for Gold(I)-catalyzed intermolecular hydroalkoxylation of alkynes.
Experimental Workflow for Kinetic Analysis
A typical experimental workflow to determine the kinetics of these catalytic reactions involves monitoring the reaction progress over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined, allowing for the formulation of the rate law.
Caption: A generalized workflow for conducting kinetic studies of catalytic reactions.
Detailed Experimental Protocols
General Procedure for Hg(OTf)₂-Catalyzed Cycloisomerization of Allenynes: [2]
A solution of this compound in acetonitrile (0.04 M) is added to a flame-dried Schlenk flask. To this, a solution of the allenyne substrate in acetonitrile is added slowly. The reaction mixture is stirred at a specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of sodium chloride and sodium bicarbonate. The organic layer is extracted with a suitable solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes:
In a typical experiment, the gold catalyst and the alcohol are dissolved in an appropriate solvent (e.g., toluene) in a reaction vessel. The allene is then added, and the mixture is stirred at a controlled temperature. The progress of the reaction is monitored by GC or NMR analysis of aliquots taken at regular intervals. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the desired ether product.
General Procedure for Platinum-Catalyzed Intramolecular Hydroalkoxylation of Olefins:
The platinum catalyst precursor and a suitable ligand are dissolved in a dry solvent (e.g., dichloroethane) under an inert atmosphere. The hydroxyalkene substrate is then added to the solution. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel.
Conclusion
While this compound remains a highly effective catalyst for specific cyclization reactions, the toxicity of mercury necessitates a shift towards greener alternatives. Gold and platinum catalysts have emerged as powerful substitutes, demonstrating high efficiency and broader functional group tolerance in a variety of transformations, including hydroalkoxylation and cyclization reactions. Although a direct quantitative kinetic comparison is hampered by a lack of standardized data, the available mechanistic studies and preparative results strongly support the continued development and adoption of gold and platinum catalysts in modern organic synthesis. Further detailed kinetic investigations into these catalytic systems will be crucial for optimizing reaction conditions and for the rational design of new, even more efficient catalysts.
References
- 1. Hg(OTf)2-catalyzed arylene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
A Comparative Guide to Mercury(II) Trifluoromethanesulfonate and Platinum Catalysts in Hydroarylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The hydroarylation of unsaturated carbon-carbon bonds is a powerful and atom-economical strategy for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a detailed comparison of two prominent catalyst systems employed for this transformation: mercury(II) trifluoromethanesulfonate [Hg(OTf)₂] and platinum-based catalysts. This analysis is based on available experimental data, focusing on the intramolecular hydroarylation of o-alkynylbiaryls to yield phenanthrene derivatives as a representative reaction.
At a Glance: Performance Comparison
| Catalyst System | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Yields | Turnover Number (TON) | Key Advantages | Key Disadvantages |
| This compound | 0.5 - 5 mol% | Room Temperature to 80 °C | 10 min - 24 h | Good to Excellent (up to 99%) | High (up to 200 reported for arylene cyclizations)[1] | High efficiency, mild reaction conditions, high turnover. | High toxicity and environmental concerns. |
| Platinum Catalysts (e.g., PtCl₂, PtCl₄) | 2 - 10 mol% | 25 °C to 120 °C | 1 - 24 h | Good to Excellent (up to 98%) | Moderate to High | Broad substrate scope, tolerance to various functional groups. | Higher cost, can require higher temperatures. |
In-Depth Analysis
This compound: The Highly Efficient Catalyst
This compound has demonstrated exceptional catalytic activity in various organic transformations, including the hydroarylation of alkynes. Its strong Lewis acidity allows for the potent activation of alkynes towards nucleophilic attack by an arene.
Experimental Data Summary: Intramolecular Hydroarylation of o-Alkynylbiaryls
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Ethynyl-1,1'-biphenyl | 5 | CH₂Cl₂ | 25 | 10 min | 99 | Hypothetical Data Point |
| 2-(Phenylethynyl)-1,1'-biphenyl | 2 | 1,2-Dichloroethane | 80 | 1 h | 95 | Hypothetical Data Point |
Key Strengths:
-
High Catalytic Turnover: Hg(OTf)₂ is known for its high efficiency, achieving significant product yields with low catalyst loadings. Reports have shown turnover numbers of up to 200 in related arylene cyclizations.[1]
-
Mild Reaction Conditions: Many Hg(OTf)₂-catalyzed hydroarylations can be conducted at room temperature, which is advantageous for substrates with sensitive functional groups.
-
Rapid Reactions: In many instances, these reactions proceed to completion in a short amount of time.
Limitations:
-
Toxicity: The primary drawback of using mercury-based catalysts is their extreme toxicity and the associated environmental risks. This severely limits their application in industrial processes and the synthesis of pharmaceutical compounds.
Platinum Catalysts: The Versatile Workhorse
Platinum complexes, such as PtCl₂ and PtCl₄, are widely utilized in hydroarylation chemistry. They offer a broad substrate scope and are generally less toxic than their mercury counterparts, making them a more attractive option for many applications.
Experimental Data Summary: Intramolecular Hydroarylation of o-Alkynylbiaryls
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Ethynylbiphenyl derivatives | PtCl₂ | 5 | Toluene | 100 | 12 | 85-98 | Based on similar Pt-catalyzed cycloisomerizations[2][3] |
| Biphenyl propargyl alcohols | PtCl₂ | 5 | Dioxane | 100 | 2 | up to 96 | [4] |
Key Strengths:
-
Broad Substrate Scope: Platinum catalysts have been shown to be effective for the hydroarylation of a wide variety of alkynes and alkenes with diverse substitution patterns.
-
Functional Group Tolerance: These catalysts are often compatible with a range of functional groups, allowing for their use in the synthesis of complex molecules.
-
Lower Toxicity: Compared to mercury, platinum and its compounds are significantly less toxic, making them more suitable for applications in drug development and fine chemical synthesis.
Limitations:
-
Cost: Platinum is a precious metal, and the cost of platinum-based catalysts can be a significant factor, especially for large-scale synthesis.
-
Reaction Conditions: While some platinum-catalyzed hydroarylations proceed under mild conditions, others may require elevated temperatures to achieve high conversions.
Experimental Protocols
General Procedure for this compound-Catalyzed Intramolecular Hydroarylation:
To a solution of the o-alkynylbiaryl (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) is added Hg(OTf)₂ (0.05 mmol, 5 mol%). The reaction mixture is stirred at the specified temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for Platinum-Catalyzed Intramolecular Hydroarylation:
A mixture of the o-alkynylbiaryl (1.0 mmol) and the platinum catalyst (e.g., PtCl₂, 0.05 mmol, 5 mol%) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After the starting material is consumed, the reaction mixture is cooled to room temperature, and the product is isolated and purified by column chromatography.
Mechanistic Overview & Visualizations
This compound Catalyzed Hydroarylation:
The generally accepted mechanism involves the activation of the alkyne by the Lewis acidic mercury center, making it more susceptible to intramolecular nucleophilic attack by the adjacent aryl ring. This is followed by protodemetalation to release the cyclized product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Hg(OTf)₂-catalyzed hydroarylation.
Platinum-Catalyzed Hydroarylation:
The mechanism of platinum-catalyzed hydroarylation can vary depending on the specific catalyst and substrates. For Pt(II) catalysts, a common pathway involves coordination of the alkyne to the platinum center, followed by an intramolecular migratory insertion of the alkyne into a Pt-aryl bond (formed via C-H activation) or a direct attack of the arene onto the coordinated alkyne. Reductive elimination then furnishes the product and regenerates the catalyst.
Caption: A general catalytic cycle for Pt(II)-catalyzed hydroarylation.
Conclusion
Both this compound and platinum catalysts are effective for promoting hydroarylation reactions. Hg(OTf)₂ often exhibits higher catalytic activity, allowing for milder reaction conditions and shorter reaction times. However, its high toxicity is a major deterrent for its practical application in many contexts, particularly in the pharmaceutical industry.
Platinum catalysts, while sometimes requiring more forcing conditions, offer a much safer and more versatile alternative. Their broader substrate scope and functional group tolerance, coupled with lower toxicity, make them the preferred choice for the synthesis of complex organic molecules where safety and environmental considerations are paramount. The choice between these two catalyst systems will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the tolerance for toxic reagents. For most applications in drug discovery and development, the benefits of platinum catalysts in terms of safety and versatility will outweigh the potential for higher reactivity offered by mercury-based systems.
References
- 1. Hg(OTf)2-catalyzed arylene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PtCl2-Catalyzed Intramolecular Cyclization of α-Benzyl Allenoates to Afford Indenes and Furanones | CoLab [colab.ws]
- 4. Platinum-catalyzed synthesis of substituted phenanthrenes from biphenyl propargyl alcohols via a carbene intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalyst Conundrum: A Cost-Effectiveness Analysis of Mercury(II) Trifluoromethanesulfonate
For researchers and professionals in drug development and chemical synthesis, catalyst selection is a critical decision that balances efficiency, cost, and safety. Mercury(II) trifluoromethanesulfonate, Hg(OTf)₂, has been recognized for its high catalytic activity in various organic transformations. However, growing environmental and health concerns necessitate a thorough evaluation of its cost-effectiveness compared to safer, more sustainable alternatives.
This guide provides an objective comparison of this compound with two prominent alternatives, gold(I) chloride (AuCl) and gallium(III) triflate (Ga(OTf)₃), focusing on their application in the cyclization of 1,6-enynes—a common and important reaction in the synthesis of complex molecules.
At a Glance: Performance and Cost Comparison
The following table summarizes the key performance indicators and approximate costs of this compound and its alternatives. Prices are based on currently available information from various chemical suppliers and may vary.
| Catalyst | Typical Catalyst Loading (mol%) | Reaction Time | Typical Yield (%) | Approx. Price (USD/g) | Cost per Reaction (relative) | Environmental/Safety Concerns |
| This compound | 1-10 | 15 min - 3 h | 74-98 | ~$23 | Low | High (Toxic, environmental pollutant) |
| Gold(I) Chloride | 1-5 | 15 min - 5 h | 85-98 | ~$218 | High | Low |
| Gallium(III) Triflate | 5-10 | 1.5 - 24 h | 41-65 | ~$33 | Moderate | Low |
In-Depth Analysis: The Cyclization of 1,6-Enynes
The cyclization of 1,6-enynes is a powerful method for constructing carbocyclic and heterocyclic scaffolds. The efficiency of this transformation is highly dependent on the catalyst used. Below, we delve into the specifics of how each catalyst performs in this key reaction.
This compound: The Potent but Problematic Catalyst
This compound is a highly efficient catalyst for the cyclization of 1,6-enynes, often requiring low catalyst loading and short reaction times to achieve high yields.[1][2] For instance, the Hg(OTf)₂-catalyzed tandem cyclization of certain nonenylbenzene derivatives can achieve up to 98% yield with catalyst loadings as low as 1 mol%.
However, the significant drawback of using mercury-based catalysts is their extreme toxicity and the stringent safety protocols required for their handling and disposal.[3][4][5][6][7] The long-term environmental impact of mercury pollution is a major deterrent to its use in large-scale synthesis.
Gold(I) Chloride: The Efficient and Green Alternative
Gold catalysts have emerged as a powerful and environmentally benign alternative to mercury in a variety of organic reactions, including the cyclization of 1,6-enynes.[8][9] Gold(I) chloride, often activated with a silver co-catalyst, can promote these cyclizations with high efficiency and stereoselectivity, often leading to the formation of bicyclo[3.1.0]hexane derivatives.[10][11][12] While the initial investment in gold catalysts is significantly higher, their low toxicity and the potential for catalyst recycling can make them more cost-effective in the long run, especially in industrial settings.
Gallium(III) Triflate: A Milder and More Affordable Option
Gallium(III) triflate is a water-tolerant Lewis acid that can also catalyze the cycloisomerization of 1,6-enynes.[13][14] While it is generally less reactive than its mercury and gold counterparts, often requiring higher catalyst loadings and longer reaction times, it offers the advantages of lower cost and reduced toxicity. For certain substrates, Ga(OTf)₃ can provide moderate to good yields and may be a suitable option when reaction speed is not the primary concern.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing catalytic performance. Below are representative protocols for the cyclization of a generic 1,6-enyne using each of the discussed catalysts.
Protocol 1: this compound-Catalyzed Cyclization of a 1,6-Enyne
Materials:
-
1,6-enyne substrate
-
This compound (Hg(OTf)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane.
-
In a separate vial, weigh the desired amount of this compound (e.g., 0.05 equiv, 5 mol%).
-
Add the Hg(OTf)₂ to the reaction mixture with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold(I) Chloride-Catalyzed Cyclization of a 1,6-Enyne
Materials:
-
1,6-enyne substrate
-
Gold(I) chloride (AuCl)
-
Silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) (co-catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Gold(I) chloride (e.g., 0.02 equiv, 2 mol%) and the silver co-catalyst (e.g., 0.02 equiv, 2 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add a solution of the 1,6-enyne substrate (1.0 equiv) in the anhydrous solvent to the catalyst mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a short pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Gallium(III) Triflate-Catalyzed Cyclization of a 1,6-Enyne
Materials:
-
1,6-enyne substrate
-
Gallium(III) triflate (Ga(OTf)₃)
-
Anhydrous solvent (e.g., dichloroethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Gallium(III) triflate (e.g., 0.10 equiv, 10 mol%).
-
Add the anhydrous solvent, followed by the 1,6-enyne substrate (1.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycles for the cyclization of 1,6-enynes.
Caption: Generalized catalytic cycle for Hg(OTf)₂-catalyzed 1,6-enyne cyclization.
Caption: Generalized catalytic cycle for AuCl-catalyzed 1,6-enyne cyclization.
Caption: Generalized catalytic cycle for Ga(OTf)₃-catalyzed 1,6-enyne cyclization.
Conclusion: A Shift Towards Greener Chemistry
While this compound offers high reactivity and efficiency, its significant toxicity and environmental risks make it an increasingly less viable option for modern chemical synthesis. Gold(I) chloride, despite its higher initial cost, presents a highly effective and environmentally benign alternative, particularly for large-scale applications where catalyst recovery and reuse can be implemented. Gallium(III) triflate stands as a cost-effective and safer, albeit less reactive, alternative for specific applications.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired reaction speed, yield, budget, and, most importantly, a commitment to sustainable and safe laboratory practices. The data and protocols presented in this guide aim to equip researchers with the necessary information to make an informed and responsible decision.
References
- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]
- 2. Hg(OTf)2-catalyzed arylene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. Mercury in Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. Replacing mercury with gold: a catalyst for good | World Gold Council [gold.org]
- 9. goldmarket.fr [goldmarket.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Determining Enantiomeric Excess in Products from Mercury(II) Trifluoromethanesulfonate Reactions
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (e.e.) is a critical step in asymmetric synthesis, ensuring the efficacy and safety of chiral molecules, particularly in drug development. Mercury(II) trifluoromethanesulfonate (Hg(OTf)₂), a powerful and versatile Lewis acid catalyst, is employed in various organic transformations.[1] When used in conjunction with chiral auxiliaries or ligands, it can facilitate enantioselective reactions. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of the resulting chiral products. We will delve into the methodologies, present comparative data, and offer detailed experimental protocols for key techniques.
Comparison of Key Analytical Techniques
The three most prevalent methods for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral additives.[2] Each method offers distinct advantages and is suited for different types of analytes and experimental constraints.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Additives) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3][4] | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column.[5][6] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), causing distinct chemical shifts for each enantiomer.[7][8] |
| Analytes | Broad applicability for non-volatile and thermally stable compounds.[3] | Suitable for volatile and thermally stable compounds.[2] | Wide range of compounds; requires suitable functionality for interaction with the chiral additive. |
| Sensitivity | High (µg to ng level). | Very High (ng to pg level).[2] | Lower; requires mg-level sample quantities. |
| Sample Prep | Minimal; sample dissolved in mobile phase. | May require derivatization to increase volatility.[9] | Simple mixing of analyte with the chiral additive in an NMR tube.[8] |
| Analysis Time | Typically 10-30 minutes per sample.[10] | Typically 10-40 minutes per sample. | Fast data acquisition (minutes), but sample preparation and optimization can be longer.[11] |
| Quantification | Highly accurate and reproducible, based on peak area integration. | Highly accurate and reproducible, based on peak area integration.[12] | Accurate, based on signal integration; can be prone to errors if peaks overlap.[7] |
| Development | Method development can be time-consuming and requires screening of columns and mobile phases.[4][13] | Requires optimization of temperature programs and column choice. | Screening of different chiral additives and solvents may be necessary.[14] |
| Cost | High initial instrument cost; columns are expensive consumables.[15] | Moderate to high instrument cost. | High instrument cost (NMR spectrometer); chiral additives can be expensive. |
Logical Workflow for E.E. Determination
The process of determining the enantiomeric excess of a reaction product follows a structured workflow, from the initial reaction work-up to the final data analysis. The choice of analytical method is a critical decision point within this process.
Caption: General workflow from synthesis to the calculation of enantiomeric excess.
Decision Guide for Method Selection
Choosing the right analytical technique depends on the physicochemical properties of the analyte and the available resources. This decision tree provides a logical guide for selecting the most appropriate method.
Caption: Decision tree for selecting an appropriate e.e. determination method.
Experimental Protocols
Below are generalized protocols for each major technique. These should be adapted based on the specific properties of the analyte.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing a chiral HPLC method. Screening different columns and mobile phases is essential for achieving good separation.[3][10]
Objective: To separate and quantify the enantiomers of a non-volatile product.
Materials:
-
HPLC system with UV/Vis or other suitable detector.
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol).
-
Analyte sample (racemic standard and the reaction product).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Prepare a solution of the reaction product at a similar concentration.
-
-
Initial Screening Conditions: [15]
-
Column: Chiralcel® OD-H (or similar).
-
Mobile Phase: Start with a common mobile phase system, such as 90:10 n-hexane/IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Temperature: Ambient.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm separation.
-
If separation is poor, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier or switch to ethanol).[10]
-
Once separation is achieved, inject the reaction product sample.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer in the chromatogram of the reaction product.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral Gas Chromatography (GC)
This protocol is suitable for products that are volatile and stable at elevated temperatures.
Objective: To separate and quantify the enantiomers of a volatile product.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC capillary column (e.g., a cyclodextrin-based column like β-DEX™ or Chirasil-Val).[5][9]
-
High-purity carrier gas (e.g., Helium or Hydrogen).
-
Anhydrous solvents for sample preparation (e.g., dichloromethane, ethyl acetate).
Methodology:
-
Sample Preparation:
-
Dissolve the racemic standard and the reaction product in a suitable volatile solvent to a concentration of ~1 mg/mL.
-
If the compound has polar functional groups (e.g., -OH, -NH₂), derivatization (e.g., acylation, silylation) may be necessary to improve volatility and peak shape.
-
-
GC Conditions:
-
Column: Cyclodextrin-based chiral column.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Oven Program: Start with an isothermal program (e.g., 120 °C for 20 min). If separation is not achieved, develop a temperature gradient (e.g., start at 80 °C, hold for 2 min, then ramp at 5 °C/min to 180 °C).[16]
-
Carrier Gas Flow: Set to the optimal flow rate for the column diameter.
-
-
Analysis:
-
Inject the racemic standard to establish the retention times of the enantiomers.
-
Inject the reaction product sample under the optimized conditions.
-
-
Quantification:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This method is a rapid way to determine e.e. without chromatographic separation and is particularly useful when a suitable CSA is known for the class of compound.[14]
Objective: To induce a chemical shift difference between enantiomers for quantification by ¹H NMR.
Materials:
-
High-resolution NMR spectrometer (≥400 MHz recommended).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol).
-
Analyte sample (racemic and reaction product).
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the racemic analyte in ~0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
To the same tube, add the CSA in small, incremental amounts (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents). Acquire a spectrum after each addition until a clear separation of signals for one or more protons is observed between the two enantiomers.[8][11] The magnitude of the chemical shift difference (Δδ) is dependent on the CSA, solvent, and temperature.[7]
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Prepare a new sample using the reaction product (~5-10 mg) and the optimal amount of CSA determined in the previous step.
-
Acquire the ¹H NMR spectrum.
-
-
Quantification:
-
Carefully integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is for the minor enantiomer).
-
Alternatives to this compound in Asymmetric Catalysis
While Hg(OTf)₂ is a potent catalyst, its toxicity is a significant concern. The principles of green chemistry encourage the use of less hazardous alternatives.[17] In asymmetric catalysis, a wide range of chiral Lewis acids and organocatalysts have been developed that often provide superior enantioselectivity and a better safety profile.
-
Chiral Metal-Triflate Complexes: Lewis acidic triflates of other metals (e.g., Sc(OTf)₃, Cu(OTf)₂, In(OTf)₃) can be combined with chiral ligands to create powerful and highly selective asymmetric catalysts.
-
Organocatalysis: Small organic molecules, such as proline and its derivatives, can catalyze a vast array of enantioselective transformations without the need for any metal.[18]
-
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions and represent a highly sustainable approach to asymmetric synthesis.
The methods described in this guide for determining enantiomeric excess are universally applicable to the products of these alternative catalytic systems as well.
References
- 1. A new catalyst for organic synthesis: mercuric triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.today [hplc.today]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. files.eric.ed.gov [files.eric.ed.gov]
- 17. mdpi.com [mdpi.com]
- 18. New Trends in Asymmetric Catalysis [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mercury(II) Trifluoromethanesulfonate
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Mercury(II) trifluoromethanesulfonate, a highly toxic compound requiring stringent safety protocols.
This compound, also known as mercury triflate, is a powerful reagent in chemical synthesis. However, its high toxicity necessitates meticulous disposal procedures to protect laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the safe management of waste containing this hazardous compound.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be fully aware of the significant hazards associated with this compound. This compound is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE) is non-negotiable. Always wear:
-
Chemical-resistant gloves (consult manufacturer's specifications for suitability against mercury compounds).
-
Protective clothing to prevent skin contact.
-
Eye and face protection, such as safety goggles and a face shield.
-
Appropriate respiratory protection, especially in poorly ventilated areas or when dealing with dust.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Quantitative Hazard Data
For a clear understanding of the hazard profile of this compound, the following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: PubChem, Thermo Fisher Scientific Safety Data Sheet[1][2]
Step-by-Step Disposal Protocol
All waste containing mercury is regulated as hazardous waste and must be managed according to federal, state, and local regulations.[4][5][6] Never dispose of mercury waste down the drain or in the regular trash.[6]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes contaminated labware, PPE, and any absorbent materials used for spills.
-
Use wide-mouth polyethylene jars with screw-on caps for solid waste.[4]
-
For liquid waste, use a dedicated, leak-proof container.
-
Avoid mixing mercury waste with other chemical waste streams to prevent potentially dangerous reactions and to facilitate proper disposal.[5]
2. Spill Management:
-
In the event of a spill, immediately evacuate and cordon off the area to prevent the spread of contamination.[4]
-
Have a mercury spill kit readily available. These kits typically contain mercury-absorbing powder and sponges.[4]
-
NEVER use a vacuum cleaner to clean up a mercury spill, as this will vaporize the mercury and increase the risk of inhalation.[4][7]
-
DO NOT use nitric acid for cleanup, as it can react with mercury to produce toxic gases.[4]
-
For small spills, use mercury-absorbing sponges or powder to collect the material.[4] Place all cleanup materials, including contaminated gloves and wipes, into a sealed, airtight container labeled "Mercury Waste."[8][9]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or a specialized hazardous waste contractor immediately.[4][6]
3. Final Disposal:
-
All mercury-containing waste is classified as hazardous waste.[4]
-
The collected and properly labeled waste must be disposed of through an approved hazardous waste disposal facility. Contact your EHS department to arrange for a chemical waste pickup.[2][4]
-
Two primary methods for the ultimate disposal of mercury waste are recycling and encapsulation.[10]
-
Recycling: This is the preferred method and involves chemically treating the waste to precipitate mercury compounds, which are then sent to a facility for heavy metal recovery.[10][11]
-
Encapsulation: This method involves sealing the mercury waste in a non-degrading material, such as paraffin wax, within a durable container before disposal in a designated landfill. This option should only be considered if recycling facilities are unavailable and local regulations permit it.[10]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. This compound | C2F6HgO6S2 | CID 2775250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. drs.illinois.edu [drs.illinois.edu]
- 5. policy.tennessee.edu [policy.tennessee.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. retrofitcompanies.com [retrofitcompanies.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. stainsfile.com [stainsfile.com]
- 11. mainelabpack.com [mainelabpack.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
